The Strategic Integration of Fluorine and Methyl Groups in Unnatural Amino Acids: A Technical Guide
Executive Summary This guide addresses the structural and functional synergy of incorporating fluorine and methyl groups into unnatural amino acids (UAAs). In modern drug discovery, these modifications are not merely dec...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide addresses the structural and functional synergy of incorporating fluorine and methyl groups into unnatural amino acids (UAAs). In modern drug discovery, these modifications are not merely decorative; they are functional levers used to modulate pharmacokinetics, conformational dynamics, and target engagement.[1] This document details the physicochemical rationale, synthetic pathways, and rigorous incorporation protocols for these high-value building blocks.
Part 1: Physicochemical Principles & Synergistic Effects
The simultaneous or independent introduction of fluorine and methyl groups alters the energy landscape of peptides and proteins. Understanding these effects is prerequisite to experimental design.
The Fluorine Effect: Bioisosterism and Electronics
Fluorine is the most electronegative element (3.98 Pauling scale), creating a highly polarized C-F bond that is electrostatically distinct yet sterically compact.
Bond Strength: The C-F bond (~116 kcal/mol) is significantly stronger than C-H (~99 kcal/mol), rendering residues resistant to oxidative metabolism (e.g., P450 blocking).
The Gauche Effect: In
-fluorinated amino acids, the C-F and C-N bonds tend to adopt a gauche orientation ( hyperconjugation), pre-organizing the peptide backbone.
F NMR Utility: With 100% natural abundance and zero background in biological systems, fluorinated UAAs serve as sensitive probes for conformational dynamics.[2]
The Methyl Effect: Sterics and Solubility
The "Magic Methyl": Introduction of a methyl group can boost potency (by filling hydrophobic pockets) and solubility (by disrupting crystal lattice energy), often resulting in a >10-fold increase in binding affinity.
Conformational Locking:
-Methylation: Restricts the and torsion angles, inducing helical or turn structures (e.g., Aib analogues).
-Methylation: Eliminates a hydrogen bond donor, improving membrane permeability and proteolytic stability.
The Synergy:
-Trifluoromethyl Amino Acids
Combining both motifs,
-trifluoromethyl (-CF) amino acids represent the apex of steric and electronic modulation. The CF group is sterically larger than a methyl group (comparable to an isopropyl group) but electronically demanding, creating residues that are exceptionally stable and structurally rigid.
Table 1: Comparative Physicochemical Metrics
Property
Hydrogen (-H)
Methyl (-CH)
Fluorine (-F)
Trifluoromethyl (-CF)
Van der Waals Radius (Å)
1.20
2.00
1.47
~2.70
Electronegativity
2.1
2.5 (Carbon)
4.0
3.5 (Group)
Lipophilicity ( parameter)
0.00
0.56
0.14
0.88
Metabolic Stability
Low
Moderate
High
Very High
Part 2: Synthetic Methodologies
Asymmetric Synthesis of
-CF
Amino Acids
Standard enzymatic resolution often fails due to the steric bulk of the CF
group. Chemical synthesis via chiral auxiliaries is the gold standard.
Method: Strecker Synthesis using chiral sulfinimines.
Mechanism: The strong electron-withdrawing nature of the CF
group activates the ketimine for nucleophilic attack by cyanide.
Key Reagent:
-p-toluenesulfinamide (chiral auxiliary).
Deoxyfluorination
For side-chain fluorination (e.g., 4-fluoroproline), direct deoxyfluorination of hydroxy-amino acids is preferred.
Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.
Critical Note: Reaction requires low temperature (-78°C) to prevent elimination side products (alkene formation).
Part 3: Incorporation Strategies & Protocols
Solid Phase Peptide Synthesis (SPPS)
Coupling sterically hindered UAAs (especially
-methyl and -CF variants) is the bottleneck in SPPS. Standard HBTU/DIEA protocols often result in deletion sequences.
Protocol A: High-Efficiency Coupling for Hindered UAAs
Plasmid: pEVOL-pTFPhe (encoding the evolved synthetase and tRNA).
Workflow Diagram (GCE):
Figure 1: Workflow for Genetic Code Expansion of Fluorinated Amino Acids.
Step-by-Step Methodology:
Transformation: Co-transform E. coli BL21(DE3) with the expression plasmid (Gene of Interest with TAG codon) and pEVOL-pTFPhe.
Growth: Culture in 2xYT media at 37°C until OD
reaches 0.6.
Induction:
Add L-arabinose (0.02%) to induce synthetase/tRNA expression.
Add the fluorinated UAA (e.g., p-trifluoromethyl-phenylalanine) dissolved in NaOH/water to a final concentration of 1 mM.
Wait 20 mins for uptake.
Add IPTG (1 mM) to induce protein expression.
Expression: Incubate at 30°C for 12-16 hours.
Purification: Standard Ni-NTA purification.
Validation: Intact protein Mass Spectrometry is mandatory. Expect a mass shift corresponding to the UAA vs. natural amino acid (e.g., Phe
p-CF-Phe is +68 Da).
Part 4: Decision Framework for UAA Selection
When designing a study, selecting the correct modification is critical. Use the following logic tree to determine whether to use Fluorine, Methyl, or both.
Figure 2: Strategic selection of Fluorine and Methyl modifications based on experimental endpoints.
References
Meanwell, N. A. (2018).[6] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link][7]
Wang, L., et al. (2001). Expanding the Genetic Code of Escherichia coli. Science. [Link]
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]
Biron, E., et al. (2008).[3] Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science. [Link]
Hammill, J. T., et al. (2007). Site-Specific Incorporation of a 19F-Amino Acid into Proteins as an NMR Probe. Journal of the American Chemical Society. [Link]
Qiu, X. L., et al. (2013). Synthesis of Fluorinated Amino Acids. Chemical Reviews. [Link]
Technical Guide: 2-Fluoro-5-methyl-DL-phenylglycine Safety & Handling
Executive Summary This technical guide provides a comprehensive safety and handling framework for 2-Fluoro-5-methyl-DL-phenylglycine (CAS: 1260004-37-2). As a non-proteinogenic amino acid derivative, this compound serves...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive safety and handling framework for 2-Fluoro-5-methyl-DL-phenylglycine (CAS: 1260004-37-2). As a non-proteinogenic amino acid derivative, this compound serves as a critical chiral building block in the synthesis of peptide-based therapeutics and glutamate receptor ligands. This document synthesizes available safety data with structure-activity relationship (SAR) protocols to establish a self-validating safety standard for research and drug development environments.
Part 1: Chemical Identity & Physical Properties[2]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]
Hazard Response Decision Tree
The following diagram outlines the logical flow for assessing and responding to exposure risks in the laboratory.
Caption: Logical decision tree for immediate response to 2-Fluoro-5-methyl-DL-phenylglycine exposure.
Part 3: Safe Handling & Storage Protocols
Causality of Handling Protocols
The zwitterionic nature of phenylglycines makes them susceptible to electrostatic charging, leading to dust formation. Furthermore, the fluorine substitution at the ortho position can increase lipophilicity compared to unsubstituted phenylglycine, potentially enhancing skin absorption rates. Therefore, containment is prioritized over simple ventilation.
Storage Workflow
Standard: Store at 2-8°C (Refrigerated) or Room Temperature (if specified by CoA) in a tightly sealed container.
Critical Control Point: Protect from moisture. Hydrolysis is unlikely, but moisture can induce caking and degradation of the crystalline lattice.
Caption: Step-by-step workflow for maintaining compound integrity during storage.
Part 4: Emergency Response & First Aid
Self-Validating Protocol:
The effectiveness of a first aid response is validated by the cessation of irritation symptoms. If symptoms persist after the initial 15-minute intervention, the protocol escalates to professional medical care.
Eye Contact:
Action: Immediately flush with running water for 15 minutes.
Validation: Check for redness reduction. If pain persists >15 mins, consult an ophthalmologist.
Skin Contact:
Action: Remove contaminated clothing.[6][4][7] Wash with non-abrasive soap.
Validation: Inspect for dermatitis or rash.
Inhalation:
Action: Move to fresh air.[6][4] Loosen tight clothing.[7]
Validation: Ensure breathing is regular and unlabored.
Ingestion:
Action: Rinse mouth with water.[6][4][5] Do NOT induce vomiting unless directed by medical personnel.
Reasoning: Phenylglycine derivatives are generally not corrosive, but aspiration of vomit can cause pneumonitis.
Part 5: Synthesis & Application Context
Application in Drug Discovery
2-Fluoro-5-methyl-DL-phenylglycine is primarily used as a scaffold in:
Peptide Mimetics: Introducing steric bulk (methyl) and electronic modulation (fluorine) to restrict conformational freedom.
Excitatory Amino Acid Research: Analog of glutamate/glycine, potentially acting on NMDA or mGluR receptors.
Synthesis Safety (Peptide Coupling)
When using this compound in Solid Phase Peptide Synthesis (SPPS):
Activation Risks: Use of coupling reagents (HATU/DIC) generates sensitizing byproducts.
Racemization: Phenylglycine derivatives are prone to racemization during coupling due to the acidity of the alpha-proton.
Control: Use low temperatures (0°C) and weak bases (Collidine) to mitigate risk.
Experimental Workflow: Coupling Reaction
Dissolution: Dissolve 1.0 eq of Amino Acid in DMF.
Activation: Add 1.0 eq HATU and 2.0 eq DIPEA.
Coupling: Add to resin-bound amine. Shake for 45 mins.
Wash: DMF (3x), DCM (3x).
Part 6: References
Sigma-Aldrich. Dl-phenylglycine Product Search & Safety Data.[8] Retrieved from
ChemicalBook. 2-Fluoro-5-methyl-DL-phenylglycine CAS 1260004-37-2 Entry.[1] Retrieved from
PubChem. Methyl phenylglycine (Analog) Safety & Hazards. National Library of Medicine. Retrieved from
Santa Cruz Biotechnology. 2-Fluoro-DL-alpha-phenylglycine Safety Data. Retrieved from
Cymit Quimica. 2-Fluoro-5-methyl-DL-phenylglycine Product Details. Retrieved from
Strategic Integration of Non-Proteinogenic Amino Acids (NPAAs) in High-Fidelity Drug Discovery Libraries
Introduction: Beyond the "Magic 20" The canonical 20 amino acids, while evolutionarily sufficient for protein synthesis, represent a severe bottleneck in modern drug discovery. Their physicochemical space is limited: the...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Beyond the "Magic 20"
The canonical 20 amino acids, while evolutionarily sufficient for protein synthesis, represent a severe bottleneck in modern drug discovery. Their physicochemical space is limited: they lack the conformational rigidity required to lock bioactive geometries and the metabolic stability to survive the gastrointestinal tract or serum proteases.
Non-proteinogenic amino acids (NPAAs) are not merely "add-ons"; they are the primary tools for transforming a labile peptide hit into a viable clinical candidate. By expanding the building block repertoire to include
-disubstituted, -methylated, and -amino acids, we can systematically engineer proteolytic resistance, membrane permeability, and target selectivity.
This guide details the strategic selection, library design, and synthetic integration of NPAAs, moving beyond basic theory into execution-ready protocols.
The Physicochemical Rationale for NPAA Selection
Effective library design requires a mechanistic understanding of why a specific NPAA is chosen. It is rarely random; it is a calculated modification of the pharmacophore.
Conformational Restriction (
)
Flexible peptides pay a high entropic penalty upon binding. NPAAs pre-organize the peptide backbone, reducing this penalty and often increasing affinity.
-Aminoisobutyric acid (Aib): The gem-dimethyl group at the -carbon sterically restricts and torsion angles, strongly promoting -helix or -helix formation.
Proline Analogues (e.g., Aze, Pip, Tic): Varying the ring size (azetidine-2-carboxylic acid vs. pipecolic acid) tunes the cis/trans isomerization equilibrium of the amide bond, critical for turn structures.
Proteolytic Stability (
)
Peptidases recognize specific side chains and backbone geometries.
D-Amino Acids: Inversion of stereochemistry renders the backbone unrecognizable to most endogenous proteases.
-Methylation: Masks the amide hydrogen, preventing hydrogen bonding with the protease active site and sterically hindering cleavage.
Membrane Permeability (
)
The "Chameleonic" Effect:
-methylation removes a hydrogen bond donor (HBD). This lowers the desolvation energy required to enter the lipid bilayer and promotes intramolecular H-bonds that "hide" polar groups, a strategy validated by the oral bioavailability of Cyclosporine A.
Decision Matrix: Selecting the Right NPAA
Figure 1: Decision matrix for selecting Non-Proteinogenic Amino Acids based on specific pharmacological liabilities.
Technical Protocol: Solid-Phase Synthesis of Hindered NPAAs
-Me-Val) into a library using Solid-Phase Peptide Synthesis (SPPS) is non-trivial. Standard Fmoc protocols often fail due to difficult acylation kinetics.
The Challenge: Steric Clash
The coupling of an incoming bulky amino acid to a hindered amine on the resin (e.g., coupling Fmoc-Aib-OH to an
-methylated residue) suffers from severe steric clash. This leads to deletion sequences (missing residues).
Optimized Protocol for "Difficult" Couplings
Reagents:
Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU are superior to HBTU/TBTU for hindered couplings due to the "neighboring group effect" of the HOAt leaving group.
Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization.
Solvent: DMF is standard, but NMP (N-methylpyrrolidone) often improves swelling for hydrophobic sequences.
Step-by-Step Workflow:
Resin Selection: Use ChemMatrix or PEG-PS resins. Their superior swelling properties allow better diffusion of bulky reagents compared to standard polystyrene.
Deprotection: 20% Piperidine in DMF (2
5 min).
Critical Check: For
-methylated residues, secondary amines do not react with Ninhydrin (Kaiser Test). Use the Chloranil Test or Bromophenol Blue .
Activation (Pre-activation is vital):
Dissolve Fmoc-NPAA (4-5 eq) and HATU (4-5 eq) in minimal NMP.
Add DIPEA (8-10 eq) immediately before adding to the resin.
Coupling (Microwave Assisted):
Standard: 75°C for 5 minutes.
Hindered (e.g., Aib-Aib): 75°C for 10-15 minutes or double coupling (2
10 min).
Cysteine/Histidine:[1] Limit to 50°C to prevent racemization.
Monitoring: Perform Chloranil test. If blue particles persist, recouple using a different activation chemistry (e.g., PyAOP).
Capping: Acetylate unreacted amines (
/DIPEA) to prevent deletion sequences.
Comparative Coupling Efficiency Table
Coupling Scenario
Standard Reagent (HBTU)
Optimized Reagent (HATU/COMU)
Microwave Support
Success Rate
Linear (Ala-Gly)
>99%
>99%
Optional
High
Hindered (Val-Val)
85-90%
>98%
Recommended
High
NPAA (Aib-Aib)
<20%
85-95%
Mandatory
Mod-High
N-Methyl (NMe-NMe)
<10%
70-80%
Mandatory
Moderate
Library Design Strategy: Diversity vs. Focus
When constructing a library containing NPAAs, one must choose between exploring broad chemical space (Diversity-Oriented Synthesis - DOS) or optimizing a specific interaction (Target-Oriented Synthesis - TOS).
Positional Scanning Libraries
This strategy identifies the optimal NPAA at each position of a peptide sequence.
Method: Create sub-libraries where one position is fixed with a specific NPAA (e.g., Position 1 = Aib), while other positions are randomized or varied with a defined set of natural amino acids.
Application: Rapidly mapping the Structure-Activity Relationship (SAR) to see where rigidity (Aib) or flexibility (
-alanine) is tolerated.
DNA-Encoded Libraries (DEL)
Modern DELs are now incorporating NPAAs. The challenge is ensuring the DNA tag survives the harsh chemical conditions of synthetic chemistry.
Solution: Use of "DNA-compatible" reaction conditions (aqueous/organic mixtures, lower temperatures) and specific NPAAs that do not require harsh deprotection (e.g., Azide-containing amino acids for Click chemistry).
Proteolysis Targeting Chimeras (PROTACs) require a linker to connect the E3 ligase ligand and the Target Protein ligand. The linker is not passive; its length and stiffness determine the formation of the ternary complex.
NPAA Utility: Using rigid NPAAs (e.g., Piperidine-4-carboxylic acid) or hydrophilic NPAAs (e.g., PEG-amino acids) in the linker allows medicinal chemists to tune the orientation and solubility of the PROTAC, often turning a non-degrader into a potent degrader.
Stapled Peptides
"Stapling" involves incorporating two NPAAs containing alkene side chains (e.g., (S)-pentenyl alanine) at positions
and (or ). Ring-closing metathesis (RCM) creates a hydrocarbon brace that forces the peptide into an -helix, enabling it to target intracellular protein-protein interactions (PPIs) that are "undruggable" by small molecules.
References
Blaskovich, M. A. (2016). Unusual Amino Acids in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(21), 9627–9656. Link
FDA. (2024).[2] FDA Approved Drug Products.[2][3] (Reference for Semaglutide/Odevixibat data). Link
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
Hoyer, D., et al. (2008).[4] Synthesis and pharmacological characterization of N-methylated analogues of the somatostatin agonist. Angewandte Chemie International Edition, 47, 2595.[4]
D'Souza, D. M., et al. (2020). Solid-Phase Synthesis of Difficult Peptide Sequences. Methods in Molecular Biology. Link
Technical Guide: Comparative Analysis of 2-Fluoro-5-methyl vs. 2-Fluoro-4-methyl Phenylglycine
Executive Summary In the landscape of non-proteinogenic amino acids, substituted phenylglycines serve as critical chiral scaffolds for -lactam antibiotics, metabotropic glutamate receptor (mGluR) ligands, and protease in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of non-proteinogenic amino acids, substituted phenylglycines serve as critical chiral scaffolds for
-lactam antibiotics, metabotropic glutamate receptor (mGluR) ligands, and protease inhibitors.
This guide analyzes the distinct physicochemical and synthetic divergence between 2-Fluoro-5-methylphenylglycine (2F5M-PG) and 2-Fluoro-4-methylphenylglycine (2F4M-PG) . While they share the same molecular weight (
g/mol ) and core fluorinated scaffold, their isomeric difference dictates:
Electronic Character: The 4-methyl (para) vs. 5-methyl (meta) position alters the Hammett electronic vectors, significantly impacting the acidity of the
Synthetic Accessibility: The availability and reactivity of the benzaldehyde precursors differ, influencing the choice of Strecker vs. Bucherer-Bergs protocols.
Biological Fit: The 4-methyl extension explores deep hydrophobic pockets (e.g., in mGluR active sites), whereas the 5-methyl substitution provides lateral steric bulk, often used to induce conformational twist or block metabolic oxidation at the meta-position.
Structural & Electronic Analysis
The fundamental difference lies in the interplay between the electron-withdrawing fluorine (ortho-effect) and the electron-donating methyl group.
Electronic Vectors and Hammett Parameters
The position of the methyl group relative to the glycine "head" (
) governs the electronic environment of the benzylic carbon.
Feature
2-Fluoro-4-methyl (2F4M)
2-Fluoro-5-methyl (2F5M)
Impact
F-Position
Ortho (2)
Ortho (2)
Strong Inductive withdrawal (-I); lowers pKa of amine.
Me-Position
Para (4)
Meta (5)
Critical Differentiator
Me-Electronic Effect
Inductive (+I) & Resonance (+R)
Inductive (+I) only
4-Me donates electron density into the ring system more effectively.
-Proton Acidity
Lower (Destabilized Anion)
Higher (Stabilized Anion)
2F4M is configurationally more stable.
The Racemization Risk (Expert Insight)
Phenylglycines are notorious for rapid racemization because the
-proton is benzylic.
Mechanism: Base-catalyzed deprotonation yields a planar, resonance-stabilized carbanion.
2F5M-PG Risk: The 2-Fluoro group (EWG) stabilizes this carbanion, accelerating racemization. The 5-Methyl group (meta) offers weak electron donation, doing little to counteract this.
2F4M-PG Advantage: The 4-Methyl group (para) pushes electron density into the ring (Resonance), destabilizing the carbanion intermediate. Therefore, 2F4M-PG is more resistant to racemization during peptide coupling or basic workups.
Structural Visualization
The following diagram illustrates the structural relationship and the "danger zone" for metabolic oxidation (CYP450).
Figure 1: Structural divergence highlighting the electronic (+R vs +I) and metabolic implications of the methyl position.
Synthetic Pathways[1][2][3][4]
The synthesis of both isomers typically proceeds via the Strecker Synthesis , but the purification and handling differ due to the solubility profiles of the intermediates.
For 2F4M-PG: 2-Fluoro-4-methylbenzaldehyde (Commercially available, often cheaper).
For 2F5M-PG: 2-Fluoro-5-methylbenzaldehyde (Available, but often requires specific sourcing).
Generalized Strecker Protocol (Self-Validating)
This protocol is designed to minimize polymerization of the aldehyde and maximize yield of the aminonitrile.
Reagents:
Aldehyde (1.0 eq)
Sodium Cyanide (1.1 eq) - Caution: Toxic
Ammonium Chloride (1.2 eq)
Solvent: Methanol/Water (1:1) or Ammonia in Methanol (7N).
Step-by-Step Workflow:
Imine Formation (The "Ortho" Advantage):
Dissolve the specific aldehyde (2-F-4-Me or 2-F-5-Me) in Methanol.
Add
and aqueous ammonia.
Note: The 2-Fluoro substituent accelerates imine formation compared to non-substituted benzaldehydes due to inductive activation of the carbonyl carbon.
Stir at RT for 1 hour.
Cyanide Addition:
Add NaCN slowly at
.
Allow to warm to RT and stir for 12-18 hours.
Checkpoint: Monitor by TLC (Hexane/EtOAc). The aldehyde spot should disappear.
Hydrolysis (The Critical Step):
The resulting aminonitrile is often an oil. Do not distill (instability).
Acid Hydrolysis: Reflux in
for 4-6 hours.
Validation: This converts the nitrile (
) to the acid ().
Isolation (Isoelectric Precipitation):
Neutralize the acidic solution with
or to pH ~6-7 (the isoelectric point of phenylglycines).
The amino acid precipitates as a white solid.
Difference: 2F4M-PG often crystallizes more readily due to higher symmetry (para-substitution) compared to the 2F5M-PG isomer.
Figure 2: Standard Strecker synthesis workflow applicable to both isomers.
Substituted phenylglycines are classic scaffolds for Metabotropic Glutamate Receptor (mGluR) antagonists.
2F4M-PG (Para): The methyl group extends into the hydrophobic pocket of the receptor. This is often favorable for mGluR1 or mGluR5 affinity, where depth of the pocket is a limiting factor.
2F5M-PG (Meta): The meta-methyl group creates width. This is often used to break symmetry or induce selectivity against other amino acid transporters (like ASCT).
Metabolic Stability[11][12]
2F4M-PG: The para-methyl group is a "soft spot." Hepatic CYP450 enzymes readily oxidize exposed para-methyl groups on aromatic rings to benzyl alcohols and then benzoic acids.
2F5M-PG: The meta-position is generally less accessible to CYP450 active sites when the 2-position is blocked by Fluorine. 2F5M-PG may exhibit a longer half-life (
) in microsomal stability assays.
Experimental Protocol: Chiral Resolution
Since the Strecker synthesis yields a racemic mixture (
), resolution is required for biological assays.
Method: Enzymatic Resolution (Green Chemistry Approach)
This method is preferred over fractional crystallization for fluorinated phenylglycines to avoid yield loss.
Substrate Preparation: Convert the racemic amino acid to the amide (Phenylglycine Amide) using
then .
Enzyme Selection: Use Leucine Aminopeptidase or specific Amidase (e.g., from Pseudomonas putida).
Reaction:
Suspend racemic amide in Phosphate Buffer (pH 7.5).
Add Enzyme. Incubate at
.
Mechanism: The enzyme selectively hydrolyzes the
-amide to the -acid, leaving the -amide intact.
Separation:
Acidify to pH 2
-Amino acid remains in water; -Amide can be extracted with organic solvent (EtOAc).
Result: High optical purity (
ee) for both isomers.
References
Enantioselective Synthesis of Phenylglycines
Title: Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction.[4][5]
Source: Frontiers in Bioengineering and Biotechnology (2022).
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimized Fmoc-Protection Strategy for 2-Fluoro-5-methyl-DL-phenylglycine
Part 1: Strategic Analysis & Mechanistic Insight
The incorporation of non-proteinogenic amino acids, particularly fluorinated phenylglycines, is a critical strategy in modern peptidomimetic drug design. The target molecule, 2-Fluoro-5-methyl-DL-phenylglycine , presents a unique set of steric and electronic challenges that necessitate a deviation from standard Fmoc-protection protocols (e.g., those used for Alanine or Glycine).
The Challenge: Sterics and Electronics
Electronic Deactivation: The fluorine atom at the ortho (2-) position exerts a strong inductive electron-withdrawing effect ($ -I $). This significantly lowers the pKa of the
-amine compared to standard phenylalanine, rendering it less nucleophilic. Standard Schotten-Baumann conditions must be optimized to ensure the amine is sufficiently deprotonated to react with the Fmoc reagent without triggering rapid hydrolysis of the reagent itself.
Steric Hindrance: Phenylglycine derivatives are sterically congested at the
-carbon. The direct attachment of the aromatic ring to the -carbon, combined with the ortho-fluoro substituent, creates a "steric wall." This slows the rate of acylation.
Chirality (DL-Racemate): The starting material is racemic. While Fmoc protection generally preserves chirality, the subsequent use in SPPS will generate diastereomeric mixtures if coupled to a chiral resin. This protocol focuses on protecting the racemate, with notes on downstream resolution.
Reagent Selection: Fmoc-OSu vs. Fmoc-Cl
For this specific substrate, Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is the mandatory reagent choice.
Reasoning: Fmoc-Chloride (Fmoc-Cl) is highly reactive but prone to generating "Fmoc-dipeptides" (Fmoc-AA-AA-OH) via the formation of mixed anhydrides, especially with sterically hindered amino acids where the reaction rate is slow. Fmoc-OSu suppresses this side reaction, ensuring high purity (>98%) essential for GMP-grade SPPS materials.
Part 2: Experimental Protocol
Objective: Synthesis of Fmoc-2-Fluoro-5-methyl-DL-phenylglycine.
Scale: 10 mmol (scalable to 100 mmol).
Materials & Reagents
Reagent
Equiv.
Role
Notes
2-Fluoro-5-methyl-DL-phenylglycine
1.0
Substrate
Zwitterionic solid.
Fmoc-OSu
1.1 - 1.2
Protecting Group
Excess ensures completion.
NaHCO₃ (Sodium Bicarbonate)
2.5
Base
Maintains pH 8.5–9.0.
Acetone (or 1,4-Dioxane)
Solvent A
Organic Phase
Solubilizes Fmoc-OSu.
Deionized Water
Solvent B
Aqueous Phase
Solubilizes Amino Acid salt.
HCl (1N and 6N)
-
Quenching
For acidification/precipitation.
Step-by-Step Methodology
Step 1: Solubilization and pH Adjustment
In a round-bottom flask, suspend 10 mmol of 2-Fluoro-5-methyl-DL-phenylglycine in 25 mL of Deionized Water.
Add NaHCO₃ (25 mmol) slowly. The solution should clarify as the zwitterion is converted to the sodium salt.
Critical Check: Measure pH.[1] It must be between 8.5 and 9.0. If pH < 8.5, the amine will remain protonated (inactive) due to the electron-withdrawing fluorine. If pH > 10, Fmoc-OSu hydrolysis accelerates.
Step 2: Acylation Reaction
Dissolve Fmoc-OSu (11-12 mmol) in 25 mL of Acetone (or Dioxane).
Note: Acetone is preferred for easier removal, but Dioxane is better if the amino acid derivative is highly lipophilic.
Add the Fmoc-OSu solution dropwise to the aqueous amino acid solution over 30 minutes while stirring vigorously.
Temperature Control: Perform addition at 0°C (ice bath), then allow to warm to Room Temperature (RT) naturally.
Reaction Time: Stir for 12–18 hours. (Longer times required due to ortho-F steric/electronic deactivation).
Step 3: Monitoring & Workup
TLC Check: (Mobile phase: CHCl₃/MeOH/AcOH 90:8:2). Look for disappearance of free amine (ninhydrin active) and appearance of UV-active product.
Concentration: Evaporate Acetone under reduced pressure (Rotavap) at <40°C. Do not overheat.
Wash: Extract the remaining aqueous solution with Diethyl Ether (
mL) to remove unreacted Fmoc-OSu and by-products (fulvene). Discard the organic (ether) layer.[2]
Acidification (Precipitation):
Cool the aqueous phase to 0°C.
Slowly add 1N HCl (and 6N if needed) to adjust pH to 1.5 – 2.0.
The product, Fmoc-2-Fluoro-5-methyl-DL-phenylglycine , will precipitate as a white/off-white solid.
Note: If the product oils out (common with fluorinated aromatics), extract with Ethyl Acetate, dry over MgSO₄, and evaporate.
Step 4: Purification
Filter the precipitate and wash with cold acidic water (pH 2).
Recrystallization: Dissolve in minimum hot Ethyl Acetate and precipitate with Hexanes or Petroleum Ether.
Dry in a vacuum desiccator over
.
Part 3: Quality Control & SPPS Integration
Analytical Validation
HPLC: Purity >98% (254 nm).
¹H-NMR (DMSO-d6): Confirm integration of Fmoc protons (7.3–7.9 ppm) vs. the Methyl group and the
-proton (likely shifted downfield to ~5.5-6.0 ppm due to the phenyl ring).
¹⁹F-NMR: Essential to confirm the integrity of the C-F bond (singlet/multiplet around -110 to -120 ppm).
Chiral HPLC: Since this is a DL-mixture, Chiral HPLC (e.g., Chiralpak AD-H column) is recommended if enantiomer separation is required before SPPS.
SPPS Loading & Coupling Notes
When using Fmoc-2-Fluoro-5-methyl-DL-phenylglycine in SPPS:
Racemization Risk: Phenylglycines are notoriously prone to racemization during coupling (loss of H
acidity).
Solution: Use DIC/Oxyma as the coupling cocktail. Avoid strong bases like DBU.[3]
Pre-activation: Minimize pre-activation time. Add reagents directly to the resin.
Loading: For the first residue, use 2-Chlorotrityl Chloride resin to prevent diketopiperazine formation.
Part 4: Visualization (Workflow)
Caption: Workflow for the Fmoc-protection of sterically hindered fluorinated phenylglycine.
References
Carpino, L. A., & Han, G. Y. (1972).[4] The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[4][5][6] The Journal of Organic Chemistry, 37(22), 3404–3409. Link
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link
Sigma-Aldrich. (2025).[7] 2-Fluoro-DL-alpha-phenylglycine Product Specification. Link
ChemPep Inc. (2025). Fmoc Solid Phase Peptide Synthesis: Standard Protocols. Link
Application Note: Dynamic Kinetic Resolution of DL-Phenylglycine Derivatives via the Hydantoinase-Carbamoylase Cascade
[1] Executive Summary This application note details the industrial-standard protocol for the production of enantiopure D-phenylglycine (D-PG) and its derivatives (e.g., p-hydroxyphenylglycine) from racemic hydantoins. Un...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This application note details the industrial-standard protocol for the production of enantiopure D-phenylglycine (D-PG) and its derivatives (e.g., p-hydroxyphenylglycine) from racemic hydantoins. Unlike classical kinetic resolution, which is limited to 50% yield, this protocol utilizes a Dynamic Kinetic Resolution (DKR) system.[1] By coupling spontaneous chemical racemization with stereoselective enzymatic hydrolysis, theoretical yields approaching 100% are achievable.
Target Audience: Process chemists and biochemists involved in the synthesis of semi-synthetic
The "Hydantoinase Process" relies on the distinct solubility and chemical properties of 5-monosubstituted hydantoins. The process involves three simultaneous events within the bioreactor:
Racemization: The C5 proton of the hydantoin ring is acidic (
). At alkaline pH (pH > 8.0), the L-isomer and D-isomer of 5-phenylhydantoin interconvert spontaneously via an achiral enolate intermediate.
Ring Opening:D-Hydantoinase (EC 3.5.2.2) stereoselectively hydrolyzes the D-hydantoin to N-carbamoyl-D-phenylglycine. The L-isomer remains unreacted but continues to racemize.
Decarbamoylation:D-Carbamoylase (EC 3.5.1.77) hydrolyzes the N-carbamoyl intermediate to free D-phenylglycine, ammonia, and carbon dioxide.
Pathway Visualization
Figure 1: The Dynamic Kinetic Resolution pathway.[1][2] The racemization loop ensures the L-isomer is continuously converted to the D-substrate, enabling >50% yield.
Materials & Equipment
Biological Reagents[1][3][4][5][6][7]
Biocatalyst: Recombinant E. coli expressing D-hydantoinase and D-carbamoylase (origin: Agrobacterium radiobacter or Pseudomonas sp.). Alternatively, commercially available immobilized hydantoinase/carbamoylase resin.
Cofactors: Manganese chloride (
) or Cobalt chloride ().
Chemical Reagents[1][4][5][8][9][10]
Substrate: DL-5-phenylhydantoin (or DL-5-(4-hydroxyphenyl)hydantoin for Amoxicillin precursors).
5-phenylhydantoin has poor aqueous solubility (~1 g/L). The reaction is typically run as a suspension-to-solution process. As the solid hydantoin dissolves and reacts, the equilibrium shifts, pulling more solid into solution.
Weigh 10.0 g of DL-5-phenylhydantoin (approx. 50-60 mM final concentration).
Suspend in 900 mL of 0.1 M Tris-HCl buffer (pH 8.5).
Add 1 mM
(essential cofactor for hydantoinase stability).
Flush headspace with
to prevent oxidative degradation of the substrate (especially critical for p-hydroxy derivatives).
Phase 2: Bioconversion (The DKR Step)
Critical Control Point: The pH must be kept between 8.0 and 9.0.
pH < 7.5:[6] Racemization is too slow; yield stalls at 50%.
pH > 9.5:[7][8] Enzyme denaturation and spontaneous ring hydrolysis occur.
Equilibration: Heat the reaction vessel to 45°C. Agitate at 200-300 rpm.
Initiation: Add the biocatalyst (e.g., 5 g wet weight resting cells or 1000 U immobilized enzyme).
Maintenance: Maintain pH at 8.5 using a pH-stat with 2M NaOH.
Note: The ring-opening is acid-generating; however, the subsequent carbamoylase step releases ammonia, which provides some internal buffering.
Monitoring: Sample 500 µL every 2 hours. Quench samples with 500 µL 10% TCA or by heating to 95°C for 5 mins (if using cells). Centrifuge and filter (0.22 µm) for HPLC.
This method uses copper complexes to separate amino acid enantiomers without derivatization.
Parameter
Condition
Column
ChiroSil SCA(-) or Sumichiral OA-5000
Mobile Phase
2 mM in water : Methanol (85:15)
Flow Rate
1.0 mL/min
Detection
UV @ 254 nm
Temperature
25°C - 30°C
Elution Order
Typically L-isomer elutes before D-isomer (verify with standards)
Method B: Crown Ether Chromatography (Robust)
Ideal for primary amino acids.
Parameter
Condition
Column
Crownpak CR(+) (Daicel)
Mobile Phase
(pH 1.5) in water (100%)
Flow Rate
0.8 mL/min
Detection
UV @ 210 nm
Temperature
25°C (Lower temp improves resolution)
Expert Insights & Troubleshooting
The "Bottleneck" Phenomenon
In many wild-type strains, D-carbamoylase is the rate-limiting enzyme.
Symptom:[4][8][9] Accumulation of N-carbamoyl-D-phenylglycine (intermediate) in HPLC traces.
Solution: Use an engineered strain with a higher Carbamoylase:Hydantoinase ratio (ideally 2:1) or supplement with purified carbamoylase.
Oxidative Instability
For p-hydroxyphenylglycine (HPG), the phenolic ring is prone to oxidation at pH 8.5, turning the broth brown/black.
Solution: Add 10 mM Sodium Bisulfite (
) or run under strict nitrogen overlay.
Racemization vs. Hydrolysis Balance
If the yield stops at 50% despite active enzyme:
Cause: Racemization rate (
) is much slower than hydrolysis rate (). The D-substrate is depleted, and the L-substrate is "trapped."
Fix: Increase pH to 9.0 (if enzyme tolerates) or increase temperature to 50°C.
Workflow Logic Diagram
Figure 2: Operational workflow for the enzymatic resolution process.
References
Syldatk, C., et al. (1999). Microbial and enzymatic production of D-amino acids from DL-5-monosubstituted hydantoins.[10] Advances in Biochemical Engineering/Biotechnology. Link
Bommarius, A. S., et al. (1998). The hydantoinase process: a versatile tool for the production of D-amino acids.[7][11] Journal of Molecular Catalysis B: Enzymatic. Link
Altenbuchner, J., et al. (2001). Hydantoinase and carbamoylase from Agrobacterium tumefaciens.[12][11][13][14] Applied and Environmental Microbiology.[6] Link
Suzuki, S., et al. (2005). Ligand exchange chromatography for the separation of amino acid enantiomers.[15] Journal of Chromatography A. Link
Daicel Corporation. (n.d.). CROWNPAK® CR(+) Application Data for Amino Acids.Link
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Sterically Hindered Amino Acids
Introduction: The Challenge of Steric Hindrance in SPPS Solid-Phase Peptide Synthesis (SPPS), a cornerstone of peptide and protein chemistry, relies on the sequential addition of amino acids to a growing peptide chain an...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Challenge of Steric Hindrance in SPPS
Solid-Phase Peptide Synthesis (SPPS), a cornerstone of peptide and protein chemistry, relies on the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[1][2][3] While standard protocols are highly efficient for many sequences, the incorporation of sterically hindered amino acids presents a significant synthetic challenge.[4] These residues, which include α,α-disubstituted amino acids (e.g., Aib), N-methylated amino acids, and sequences with bulky side chains, can dramatically slow down coupling reactions, leading to incomplete acylation, deletions, and overall low purity of the final peptide.[5][6][7]
This technical guide provides an in-depth exploration of advanced strategies and field-proven protocols to overcome the challenges associated with sterically hindered amino acids in Fmoc-based SPPS. We will delve into the mechanistic basis of these techniques and offer detailed, actionable protocols for their implementation in your laboratory.
Advanced Coupling Reagents: Driving Difficult Reactions to Completion
The choice of coupling reagent is paramount when dealing with sterically demanding couplings.[8] While standard carbodiimides like DIC are effective for many routine syntheses, they often fall short when faced with the high activation energy barrier of hindered couplings.[9][10] Modern in-situ activating reagents, particularly those based on aminium/uronium or phosphonium salts, offer significantly higher reactivity.[11]
The Power of Oxyma- and HOAt-Based Reagents
Reagents that generate OAt or Oxyma active esters are significantly more reactive than their HOBt-based counterparts.[11] This increased reactivity stems from the lower pKa of the corresponding leaving groups (HOAt and OxymaPure), which makes the activated ester more susceptible to nucleophilic attack by the incoming amine.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and its analogues are considered among the most powerful coupling reagents, especially for hindered couplings, due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.[10]
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation coupling reagent that incorporates the OxymaPure leaving group. It boasts coupling efficiencies comparable to HATU, with the added benefits of improved safety (non-explosive) and better solubility.[10]
Table 1: Comparison of Common Coupling Reagents for Hindered Couplings
Coupling Reagent
Class
Key Advantages
Considerations
DIC/OxymaPure
Carbodiimide/Additive
Cost-effective, low risk of racemization with Oxyma.
Slower reaction kinetics compared to aminium/uronium salts.
HBTU/HOBt
Aminium/Uronium
Widely used, effective for many standard couplings.
Less effective for severely hindered amino acids; potential for guanidinylation side reaction if used in excess.[11]
HATU/HOAt
Aminium/Uronium
Highly reactive, excellent for sterically hindered couplings.[10]
Higher cost.
COMU/OxymaPure
Aminium/Uronium
High reactivity comparable to HATU, safer (non-explosive), good solubility.[10]
Higher cost.
Protocol: Standard Coupling with HATU for a Hindered Amino Acid
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
Washing: Wash the resin thoroughly with DMF (5-7 times).
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected sterically hindered amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to pre-activate for 1-2 minutes.
Coupling: Add the activated amino acid solution to the resin and couple for 1-4 hours at room temperature. For particularly difficult couplings, extend the reaction time or consider the strategies outlined in the following sections.
Washing: Wash the resin with DMF (5-7 times).
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be necessary.
The "Kink" Strategy: Pseudoproline Dipeptides to Disrupt Aggregation
Peptide chain aggregation, driven by the formation of intermolecular β-sheet structures, is a major cause of incomplete couplings, especially in long or hydrophobic sequences.[12][13] Sterically hindered residues can exacerbate this issue. Pseudoproline dipeptides are powerful tools to mitigate aggregation by inducing a "kink" in the peptide backbone, thereby disrupting the formation of secondary structures.[12][13][14]
Mechanism of Action
Pseudoproline dipeptides are derived from Serine, Threonine, or Cysteine residues where the side chain is reversibly protected as a TFA-labile oxazolidine or thiazolidine ring.[12][13][14][15] This cyclic structure mimics the conformational constraints of proline, forcing a cis-amide bond with the preceding amino acid.[12] This disruption of the regular peptide backbone conformation prevents the chain from adopting the extended conformation required for β-sheet formation.[15][16]
Caption: O- to N-acyl transfer mechanism for Hmb-assisted coupling.
Protocol and Guidelines
Dmb and Hmb protected amino acids are typically introduced as dipeptides.
[17][18]
Placement: Incorporate Dmb/Hmb protected residues at the start of or within hydrophobic sequences.
[17]* Spacing: For maximum effect, ensure a spacing of at least six residues from other backbone-disrupting elements like proline or pseudoproline.
[17]* Aspartimide Prevention: The Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide is particularly useful for preventing aspartimide formation, a common side reaction.
[17]* Cleavage: The Dmb and Hmb groups are removed during the final TFA cleavage. It is recommended to use Fmoc-Trp(Boc) when using these protecting groups to avoid side reactions with tryptophan.
Harnessing Thermal and Microwave Energy
Increasing the reaction temperature is a fundamental way to overcome the activation energy barrier of difficult coupling reactions. [2][9][19]Both conventional heating and microwave irradiation can be employed to accelerate SPPS, with microwave-assisted peptide synthesis (MAPS) offering rapid and uniform heating.
[5][20][21][22]
The Thermal Advantage
Elevated temperatures (typically 60-90°C) increase the kinetic energy of molecules, leading to more frequent and energetic collisions, thus accelerating both coupling and deprotection steps. [9][21][23][24]This is particularly effective for hindered amino acids where the steric clash can be overcome with sufficient thermal energy. [5][6][7]Studies have shown that the primary benefit of microwave irradiation in SPPS is its efficient and rapid heating (a thermal effect), rather than a specific non-thermal microwave effect.
[21]
Table 2: Impact of Temperature on SPPS of Hindered Peptides
Condition
Synthesis Time
Purity
Key Findings
Conventional (Room Temp)
40 hours
< 10%
Inefficient for sequences with multiple Aib residues. [5]
Microwave-Enhanced (Elevated Temp)
< 3 hours
89%
Dramatically improved purity and reduced synthesis time for the same Aib-containing peptide. [5]
Conventional Heating (60°C)
-
-
Found to be an optimal temperature for improving synthesis of difficult peptides, with DIC/HOBt showing high efficiency. [9]
Protocol: Microwave-Assisted SPPS of a Hindered Amino Acid
This protocol is a general guideline for automated microwave peptide synthesizers.
Resin and Reagents: Use standard Fmoc-protected amino acids, coupling reagents (carbodiimide-based chemistry is often favored at high temperatures to reduce racemization), and a suitable resin.
[5][24]2. Deprotection: Perform Fmoc deprotection with 20% piperidine in DMF at an elevated temperature (e.g., 75-90°C) for a short duration (e.g., 1-3 minutes) with microwave irradiation.
Coupling: Add a solution of the Fmoc-protected hindered amino acid (5-fold excess), DIC, and Oxyma Pure in DMF. [5]Perform the coupling at an elevated temperature (e.g., 75-90°C) for 5-10 minutes with microwave irradiation.
Washing: Automated washing steps are performed between deprotection and coupling. Modern high-efficiency methods may reduce or eliminate some washing steps.
[24]5. Cleavage and Deprotection: After chain assembly, cleave the peptide from the resin using a standard TFA cocktail (e.g., TFA/H2O/TIS/DODT).
[5]
Caution: While highly effective, elevated temperatures can increase the risk of racemization for sensitive amino acids like Cysteine and Histidine. [21]Careful optimization and the use of appropriate side-chain protecting groups (e.g., Fmoc-His(Boc)-OH) are recommended.
[24]
Conclusion
The successful synthesis of peptides containing sterically hindered amino acids requires a departure from standard SPPS protocols. By leveraging a combination of advanced coupling reagents, strategic use of backbone-modifying dipeptides like pseudoprolines and Dmb/Hmb derivatives, and the application of thermal or microwave energy, researchers can overcome these synthetic hurdles. The choice of strategy will depend on the specific nature of the difficult sequence, but the principles and protocols outlined in this guide provide a robust framework for achieving high-purity synthesis of even the most challenging peptides.
References
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. Retrieved from [Link]
Ribeiro, A. C., et al. (1998). Solid-phase peptide synthesis at elevated temperatures: a search for and optimized synthesis condition of unsulfated cholecystokinin-12. PubMed. Retrieved from [Link]
Merck Millipore. (n.d.). Pseudoproline-Dipeptides. Retrieved from [Link]
Wikipedia. (n.d.). Pseudoproline. Retrieved from [Link]
Stadler, S. C., & Kappe, C. O. (2001). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synlett. Retrieved from [Link]
Collins, J. M., & Collins, M. J. (2018). Rapid peptide synthesis at elevated temperatures. Google Patents.
CEM Corporation. (n.d.). Unparalleled Solid Phase Peptide Peptide Synthesis. Retrieved from [Link]
Palasek, S. A., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry. Retrieved from [Link]
CEM Corporation. (2018). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
Mutter, M., et al. (1995). Pseudo-prolines (psi Pro) for accessing "inaccessible" peptides. PubMed. Retrieved from [Link]
AAPPTec. (2019). Hmb and Dmb Protected Derivatives. Retrieved from [Link]
National Institutes of Health. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]
ResearchGate. (2018). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
Hurevich, M., et al. (2022). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv. Retrieved from [Link]
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]
AAPPTec. (n.d.). Hmb and Dmb Dipeptides Archives. Retrieved from [Link]
Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]
National Institutes of Health. (2014). Automated synthesis of backbone protected peptides. Retrieved from [Link]
YouTube. (2026). Enhance Peptide Manufacturing Using Backbone N Protecting Groups. Retrieved from [Link]
Albericio, F., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]
Powder Systems. (2025). What is Solid-phase Peptide Synthesis?. Retrieved from [Link]
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Retrieved from [Link]
derivatization of 2-Fluoro-5-methyl-DL-phenylglycine for HPLC analysis
Executive Summary & Strategic Rationale The Analytical Challenge: 2-Fluoro-5-methyl-DL-phenylglycine is a non-proteinogenic -amino acid, often utilized as a chiral building block in the synthesis of peptidomimetics and p...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
The Analytical Challenge:
2-Fluoro-5-methyl-DL-phenylglycine is a non-proteinogenic
-amino acid, often utilized as a chiral building block in the synthesis of peptidomimetics and pharmaceutical intermediates. Its analysis presents two distinct challenges:
Lack of Detection Sensitivity: Like most amino acids, it lacks a strong native chromophore/fluorophore, making direct UV detection at 210 nm prone to interference from buffer salts and matrix components.
Stereochemical Complexity: The "DL" designation indicates a racemic mixture. For drug development, separating and quantifying the enantiomers (D- vs. L-) is critical, as biological activity is often stereospecific.[1]
The Solution:
This guide details two distinct derivatization protocols to address these challenges:
Protocol A (Chiral Resolution): Derivatization with Marfey’s Reagent (FDAA) .[2] This converts the enantiomers into diastereomers, allowing baseline separation on a standard achiral C18 column. This is the Gold Standard for assessing enantiomeric purity without expensive chiral stationary phases.
Protocol B (High-Sensitivity Quantitation): Automated pre-column derivatization with OPA/3-MPA . This yields highly fluorescent isoindole derivatives for trace-level detection (fmol range) when enantiomeric separation is not required.
Reaction Mechanism & Workflow Visualization
The following diagram illustrates the decision logic and chemical pathways for analyzing this specific phenylglycine derivative.
Figure 1: Decision matrix for selecting the appropriate derivatization strategy based on analytical requirements.
Protocol A: Chiral Resolution using Marfey's Reagent
Purpose: Separation of D- and L- enantiomers on a standard C18 column.
Mechanism: FDAA reacts with the amine to form diastereomers. The L-L and L-D diastereomers have different hydrophobicities and can be separated by reversed-phase chromatography [1].
Solvents: Acetone (HPLC Grade), 1 M Sodium Bicarbonate (NaHCO
), 1 M HCl.
Column: C18 (e.g., Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).
Step-by-Step Procedure
Stock Preparation:
Dissolve 2-Fluoro-5-methyl-DL-phenylglycine in 0.1 M HCl to a concentration of 50 mM (Sample Stock).
Dissolve FDAA in acetone to a concentration of 1% (w/v) (Reagent Stock). Note: Prepare fresh daily and protect from light.
Derivatization Reaction:
In a 1.5 mL amber vial, add 50 µL Sample Stock.
Add 100 µL 1% FDAA solution.
Add 20 µL 1 M NaHCO
(pH adjustment to ~8.0–9.0 is critical for nucleophilic attack).
Vortex and incubate at 40°C for 60 minutes in a heating block.
Quenching:
Cool to room temperature.
Add 20 µL 1 M HCl to stop the reaction (prevents hydrolysis).
Dilute with 810 µL of Mobile Phase A (Total volume = 1 mL).
Filter through a 0.22 µm PTFE filter into an autosampler vial.
HPLC Conditions (Chiral)
Parameter
Setting
Column
C18 Reversed Phase (150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A
50 mM Triethylamine Phosphate (TEAP), pH 3.0
Mobile Phase B
Acetonitrile (ACN)
Gradient
0-40 min: 10% B 50% B (Linear)
Flow Rate
1.0 mL/min
Detection
UV at 340 nm (Dinitrophenyl absorption)
Injection
10 µL
Expert Insight: Phenylglycine derivatives are often more retained than aliphatic amino acids due to the benzene ring. Expect elution between 20–30 minutes. The L-L diastereomer (L-FDAA + L-Analyte) typically elutes before the L-D diastereomer [2].
Purpose: Routine purity analysis or pharmacokinetic studies where total phenylglycine content is needed.
Mechanism: Primary amine reacts with OPA and 3-MPA to form a highly fluorescent isoindole.
Note: Manual derivatization is possible but OPA derivatives are unstable (half-life ~15 mins). Automated in-needle derivatization is strongly recommended for reproducibility [3].
Reagent Preparation:
OPA Solution: Dissolve 10 mg OPA in 1 mL Methanol. Add 9 mL 0.4 M Borate Buffer. Add 20 µL 3-MPA. Mix well. Stable for 24 hours.
Ensure NaHCO is added. The amine must be unprotonated to react.
Peak Tailing
Interaction with silanols
Use "End-capped" C18 columns. Increase buffer concentration (TEAP).
Racemization
Excessive heat/pH
Do not exceed 40°C or 60 mins. Phenylglycines are prone to racemization at the -carbon under harsh basic conditions.
Extra Peaks
Reagent hydrolysis
Run a "Reagent Blank" (Acetone + FDAA + Bicarb) to identify FDAA byproducts.
References
Marfey, P. (1984). Determination of D-amino acids as enantiomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg Research Communications.
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][3][4][5][6][7][8][9][10][11]
The Strategic Advantage of Fluorine: A Guide to the Preparation and Application of Chiral Auxiliaries from Fluorinated Phenylglycines
Introduction: The Unique Role of Fluorine in Asymmetric Synthesis In the precise world of asymmetric synthesis, where the three-dimensional arrangement of atoms is paramount, chiral auxiliaries serve as powerful tools to...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Unique Role of Fluorine in Asymmetric Synthesis
In the precise world of asymmetric synthesis, where the three-dimensional arrangement of atoms is paramount, chiral auxiliaries serve as powerful tools to control stereochemical outcomes.[1] These transient molecular scaffolds guide reactions to selectively produce one enantiomer of a desired product, a critical requirement in the development of modern pharmaceuticals and fine chemicals.[2] Among the diverse array of chiral auxiliaries, those derived from amino acids have proven particularly versatile and effective.[3] This application note delves into a specialized and increasingly important subclass: chiral auxiliaries derived from fluorinated phenylglycines.
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties.[4] Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond impart unique electronic and steric characteristics.[5] When incorporated into a chiral auxiliary, these properties can lead to enhanced stereoselectivity, improved reaction efficiency, and novel mechanistic pathways.[6] This guide provides a detailed exploration of the preparation of chiral auxiliaries from fluorinated phenylglycines, elucidating the underlying principles and offering practical, step-by-step protocols for their synthesis and application.
The "Fluorine Effect": Enhancing Stereocontrol
The strategic placement of fluorine atoms on the phenyl ring of a phenylglycine-derived chiral auxiliary can significantly influence the stereochemical course of a reaction. This "fluorine effect" manifests in several ways:
Enhanced Facial Bias: The electron-withdrawing nature of fluorine can modulate the electronic properties of the aromatic ring, influencing non-covalent interactions such as π-π stacking and cation-π interactions. These interactions play a crucial role in locking the conformation of the substrate-auxiliary conjugate, creating a more defined steric environment and thus a stronger facial bias for the approach of incoming reagents.
Modified Acidity and Basicity: Fluorine substitution can alter the pKa of nearby protons, influencing the ease of enolate formation and the reactivity of the intermediate species. This can lead to cleaner reactions with fewer side products.
Fine-Tuning of Steric Hindrance: While fluorine is relatively small (van der Waals radius of 1.47 Å, similar to hydrogen), its presence can subtly alter the steric bulk of the auxiliary, allowing for fine-tuning of the chiral pocket to achieve optimal stereodifferentiation.
Unique Non-Covalent Interactions: The polarized C-F bond can participate in dipole-dipole interactions and hydrogen bonding, further rigidifying the transition state and enhancing stereoselectivity.[7]
Synthetic Strategies for Fluorinated Phenylglycine-Derived Chiral Auxiliaries
The preparation of chiral auxiliaries from fluorinated phenylglycines typically involves a multi-step sequence starting from the corresponding fluorinated phenylglycine enantiomer. A common and effective strategy is the synthesis of oxazolidinone-based auxiliaries, inspired by the seminal work of Evans.[3]
General Synthetic Workflow
The synthesis of a fluorinated Evans-type oxazolidinone auxiliary from a fluorinated phenylglycine can be conceptualized in the following workflow:
Figure 1: General workflow for the synthesis and application of a fluorinated phenylglycine-derived oxazolidinone auxiliary.
Detailed Experimental Protocol: Synthesis of (4R,5S)-4-((4-Fluorophenyl)methyl)-5-phenyloxazolidin-2-one
This protocol details the synthesis of a chiral oxazolidinone auxiliary derived from (R)-4-fluorophenylglycine. This auxiliary can be utilized in a variety of asymmetric transformations, including aldol reactions, alkylations, and Michael additions.
Materials and Reagents:
(R)-4-Fluorophenylglycine
Di-tert-butyl dicarbonate (Boc₂O)
Sodium hydroxide (NaOH)
Tetrahydrofuran (THF), anhydrous
Lithium aluminum hydride (LiAlH₄)
Diethyl ether, anhydrous
Triphosgene or Carbonyldiimidazole (CDI)
Triethylamine (Et₃N)
Dichloromethane (DCM), anhydrous
Acyl chloride of choice (e.g., propionyl chloride)
n-Butyllithium (n-BuLi)
Step 1: N-Boc Protection of (R)-4-Fluorophenylglycine
Rationale: Protection of the amine functionality is essential to prevent side reactions during the subsequent reduction step. The Boc group is a robust protecting group that is stable to the reaction conditions and can be readily removed if necessary.
Procedure:
Dissolve (R)-4-fluorophenylglycine (1.0 eq) in a 1:1 mixture of THF and water.
Add NaOH (1.1 eq) and stir until the amino acid is fully dissolved.
Cool the solution to 0 °C in an ice bath.
Add a solution of Boc₂O (1.1 eq) in THF dropwise over 30 minutes.
Allow the reaction to warm to room temperature and stir for 12 hours.
Remove the THF under reduced pressure.
Wash the aqueous layer with diethyl ether.
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
Extract the product with ethyl acetate (3x).
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-Boc protected amino acid.
Step 2: Reduction to the Corresponding Amino Alcohol
Rationale: The carboxylic acid is reduced to a primary alcohol, which is a necessary precursor for the formation of the oxazolidinone ring. LiAlH₄ is a powerful reducing agent suitable for this transformation.
Procedure:
Suspend LiAlH₄ (2.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
Cool the suspension to 0 °C.
Add a solution of the N-Boc protected amino acid (1.0 eq) in anhydrous THF dropwise.
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4 hours.
Cool the reaction to 0 °C and quench sequentially by the slow addition of water (x mL), 15% NaOH solution (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
Filter the resulting white precipitate and wash thoroughly with THF.
Concentrate the filtrate in vacuo to obtain the crude amino alcohol.
Step 3: Cyclization to the Oxazolidinone
Rationale: The amino alcohol is cyclized to form the core oxazolidinone structure. Triphosgene or CDI are common reagents for this transformation, acting as a carbonyl source.
Procedure (using Triphosgene):
Dissolve the crude amino alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere.
Cool the solution to 0 °C.
Add triethylamine (2.2 eq).
Add a solution of triphosgene (0.4 eq) in anhydrous DCM dropwise.
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
Quench the reaction with saturated aqueous NH₄Cl.
Separate the layers and extract the aqueous layer with DCM (2x).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel to afford the desired oxazolidinone.
Application in Asymmetric Aldol Reaction
The newly synthesized fluorinated oxazolidinone can now be employed as a chiral auxiliary in an asymmetric aldol reaction.
Figure 2: Workflow for an asymmetric aldol reaction using a fluorinated phenylglycine-derived oxazolidinone auxiliary.
Protocol for a Diastereoselective Aldol Reaction:
N-Acylation:
Dissolve the fluorinated oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.
Add n-BuLi (1.05 eq) dropwise and stir for 15 minutes.
Add propionyl chloride (1.1 eq) and stir at -78 °C for 1 hour, then warm to 0 °C for 30 minutes.
Quench with saturated aqueous NH₄Cl and extract with diethyl ether.
Dry the organic layer, concentrate, and purify by column chromatography.
Aldol Reaction:
Dissolve the N-acylated oxazolidinone (1.0 eq) in anhydrous DCM and cool to -78 °C.
Add TiCl₄ (1.1 eq) dropwise, followed by a Lewis base such as N,N-diisopropylethylamine (DIPEA) (1.2 eq).
Stir for 30 minutes to form the titanium enolate.
Add the desired aldehyde (1.2 eq) and stir at -78 °C for 2-4 hours.
Quench the reaction with a 1:1 mixture of saturated aqueous NH₄Cl and water.
Extract with DCM, dry the organic layer, concentrate, and purify the aldol adduct.
Auxiliary Cleavage:
Dissolve the aldol adduct in a 3:1 mixture of THF and water.
Cool to 0 °C and add 30% aqueous H₂O₂ (4.0 eq) followed by 1 M LiOH (2.0 eq).
Stir at 0 °C for 4 hours.
Quench with aqueous Na₂SO₃.
Extract the chiral aldol product. The aqueous layer can be processed to recover the chiral auxiliary.[8]
Data Presentation: Expected Stereoselectivity
The use of fluorinated phenylglycine-derived auxiliaries often leads to high levels of diastereoselectivity. The precise diastereomeric ratio (d.r.) will depend on the specific substrate and reaction conditions.
Note: The data presented above is illustrative. Actual results will vary based on experimental conditions.
Conclusion and Future Outlook
Chiral auxiliaries derived from fluorinated phenylglycines represent a valuable and powerful tool for the modern synthetic chemist. The unique electronic properties of fluorine can be strategically employed to enhance stereocontrol, leading to higher yields and selectivities in a variety of asymmetric transformations.[5] The protocols outlined in this guide provide a solid foundation for the preparation and application of these versatile auxiliaries. As the demand for enantiomerically pure compounds continues to grow, particularly in the pharmaceutical industry, the development and application of novel fluorinated chiral auxiliaries will undoubtedly play an increasingly important role in advancing the frontiers of organic synthesis.[2]
References
BioCIS - CY Cergy Paris Université. Fluorinated chiral auxiliaries. Available from: [Link]
Fustero, S., Navarro, A., Pina, B., Soler, J. G., Bartolomé, A., Asensio, A., Simón, A., Bravo, P., Fronza, G., Volonterio, A., & Zanda, M. (2001). Enantioselective synthesis of fluorinated alpha-amino acids and derivatives in combination with ring-closing metathesis: intramolecular pi-stacking interactions as a source of stereocontrol. Organic letters, 3(17), 2621–2624. Available from: [Link]
The Innovation. (2022). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation, 3(5), 100281. Available from: [Link]
Scintilla, S., & Togni, A. (2022). Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect. Chemical Society Reviews, 51(16), 7037-7067. Available from: [Link]
Kottke, T., & Bolm, C. (2021). Accessing Perfluoroaryl Sulfonimidamides and Sulfoximines via Photogenerated Perfluoroaryl Nitrenes: Synthesis and Application as a Chiral Auxiliary. The Journal of Organic Chemistry, 86(23), 16295–16304. Available from: [Link]
ChemRxiv. (2023). A dual role for the N-perfluorobutanesulfinamide auxiliary in an asymmetric decarboxylative Mannich reaction. Available from: [Link]
Hein, J. E., Geary, L. M., Jaworski, A. A., & Hultin, P. G. (2005). Practical synthesis of fluorous oxazolidinone chiral auxiliaries from alpha-amino acids. The Journal of organic chemistry, 70(24), 9940–9946. Available from: [Link]
Takeuchi, Y., Satoh, A., Suzuki, T., Kameda, A., Dohrin, M., Satoh, T., Koizumi, T., & Kirk, K. L. (1997). Enantioselective fluorination of organic molecules. I. Synthetic studies of the agents for electrophilic, enantioselective fluorination of carbanions. Chemical & pharmaceutical bulletin, 45(6), 1085–1088. Available from: [Link]
MSpace at the University of Manitoba. (2008). DESIGN, SYNTHESIS AND APPLICATION OF FLUOROUS OXAZOLIDINONE CHIRAL AUXILIARIES. Available from: [Link]
Organic Chemistry Frontiers. (2022). Enantioselective synthesis of O,O-acetal-fused tetracyclic scaffolds with fluorinated tetrasubstituted centers via fluorine-assisted asymmetric induction. Organic Chemistry Frontiers, 9(10), 2697-2703. Available from: [Link]
Iannuzzi, M., Hohmann, T., Dyrks, M., Haoues, K., Salamon-Krokosz, K., & Koksch, B. (2022). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 18, 659-666. Available from: [Link]
ResearchGate. (2018). SuperQuat Chiral Auxiliaries: Design, Synthesis, and Utility. Available from: [Link]
Cahard, D., Audouard, C., Plaquevent, J. C., & Roques, N. (2001). Electrophilic Fluorination Mediated by Cinchona Alkaloids: Highly Enantioselective Synthesis of α-Fluoro-α-phenylglycine Derivatives. Angewandte Chemie International Edition, 40(22), 4214-4216. Available from: [Link]
Iannuzzi, M., Hohmann, T., Dyrks, M., Haoues, K., Salamon-Krokosz, K., & Koksch, B. (2022). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 18, 659-666. Available from: [Link]
MDPI. (2023). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 28(15), 5824. Available from: [Link]
Sheppard, T. D., & Weng, J. (2022). Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis. Angewandte Chemie International Edition, 61(23), e202202683. Available from: [Link]
Chemical Communications. (2020). Achieving regio- and stereo-control in the fluorination of aziridines under acidic conditions. Chemical Communications, 56(74), 10941-10944. Available from: [Link]
ResearchGate. (2020). Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions. Available from: [Link]
MDPI. (2024). Efficient Stereo-Selective Fluorination on Vitamin D 3 Side-Chain Using Electrophilic Fluorination. International Journal of Molecular Sciences, 25(1), 329. Available from: [Link]
Systematic Evaluation of the Solubility of 2-Fluoro-5-methyl-DL-phenylglycine in Organic Solvents for Pharmaceutical Development
An Application Note and Protocol Guide Introduction: The Critical Role of Solvent Selection 2-Fluoro-5-methyl-DL-phenylglycine is a substituted non-proteinogenic alpha-amino acid with potential applications as a building...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol Guide
Introduction: The Critical Role of Solvent Selection
2-Fluoro-5-methyl-DL-phenylglycine is a substituted non-proteinogenic alpha-amino acid with potential applications as a building block in the synthesis of novel active pharmaceutical ingredients (APIs). The strategic introduction of a fluorine atom and a methyl group to the phenylglycine scaffold can significantly alter its physicochemical properties, influencing molecular interactions, metabolic stability, and biological activity.
In pharmaceutical manufacturing, the choice of solvent is a critical decision that impacts every stage of development, from chemical synthesis and purification to formulation and final drug product stability.[1][2][3] An inappropriate solvent can lead to low reaction yields, formation of impurities, difficulties in crystallization, and poor bioavailability of the final API.[2][4] Therefore, a thorough understanding of the solubility profile of 2-Fluoro-5-methyl-DL-phenylglycine across a range of organic solvents is not merely a data collection exercise; it is a fundamental prerequisite for robust and efficient process development.
This application note provides a comprehensive guide for researchers, chemists, and formulation scientists. It outlines the theoretical basis for solubility, provides a detailed, field-proven protocol for determining thermodynamic solubility, and presents a logical framework for applying this data to make informed solvent selection decisions.
Physicochemical Profile and Solubility Predictions
While extensive experimental data for 2-Fluoro-5-methyl-DL-phenylglycine is not widely published, we can infer its likely behavior by examining its structural components and related molecules.
Core Structure: The molecule is based on phenylglycine, an amino acid containing both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). In the solid state and at its isoelectric point, it exists as a zwitterion, which generally leads to strong intermolecular interactions and higher solubility in polar solvents.[5]
Aromatic Ring: The phenyl group provides a nonpolar, hydrophobic character.
Fluorine Substituent: The highly electronegative fluorine atom at the 2-position can participate in hydrogen bonding and alters the electronic properties of the aromatic ring, which may influence its interactions with various solvents.[6]
Methyl Substituent: The methyl group at the 5-position adds to the molecule's nonpolar character.
Based on this structure, it is predicted that 2-Fluoro-5-methyl-DL-phenylglycine will exhibit limited solubility in nonpolar hydrocarbon solvents and greater solubility in polar protic and aprotic solvents. Solvents capable of interacting with both the polar zwitterionic head and the nonpolar substituted ring are likely to be most effective.
Protocol: Determination of Thermodynamic (Equilibrium) Solubility
The "gold standard" for solubility measurement is the shake-flask method, which determines the equilibrium or thermodynamic solubility of a compound.[7] This value represents the true saturation point of the solute in the solvent at a given temperature and is essential for developing stable formulations and robust crystallization processes.[8]
Principle
A surplus of the solid compound is agitated in the solvent for a sufficient period to allow the system to reach equilibrium between the dissolved and undissolved states. After phase separation, the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique.
Thermostatically controlled shaker or incubator capable of maintaining ± 0.5 °C
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps
Volumetric flasks and pipettes
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument.
Experimental Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Methodology
Preparation: Accurately weigh an excess amount of 2-Fluoro-5-methyl-DL-phenylglycine (e.g., 50-100 mg) into a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to the vial.
Equilibration: Tightly cap the vial and place it in a shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for a predetermined time. Causality: An extended equilibration time (typically 24 to 72 hours) is crucial to ensure a true thermodynamic equilibrium is reached.[9] Preliminary experiments should be run to determine the point at which concentration no longer increases with time.
Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle for at least 30 minutes at the same constant temperature.
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe.
Filtration: Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial. Causality: This step is critical to remove any fine particulate matter that could otherwise be dissolved during dilution, leading to an overestimation of solubility.[8] The first few drops should be discarded to saturate the filter membrane.
Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of 2-Fluoro-5-methyl-DL-phenylglycine.
Calculation: Calculate the solubility in the original solvent, accounting for the dilution factor. The experiment should be performed in triplicate for each solvent.
Data Presentation and Interpretation
The quantitative results from the solubility experiments should be summarized in a clear and concise table to facilitate comparison and solvent selection.
Table 1: Hypothetical Solubility Data for 2-Fluoro-5-methyl-DL-phenylglycine at 25 °C
Solvent
Solvent Class (ICH)
Polarity Index
Solubility (mg/mL)
Solubility (mol/L)
Methanol
2
5.1
[Experimental Value]
[Calculated Value]
Ethanol
3
4.3
[Experimental Value]
[Calculated Value]
Isopropanol
3
3.9
[Experimental Value]
[Calculated Value]
Acetone
3
5.1
[Experimental Value]
[Calculated Value]
Ethyl Acetate
3
4.4
[Experimental Value]
[Calculated Value]
Acetonitrile
2
5.8
[Experimental Value]
[Calculated Value]
Dichloromethane
2
3.1
[Experimental Value]
[Calculated Value]
Tetrahydrofuran
2
4.0
[Experimental Value]
[Calculated Value]
Dimethyl Sulfoxide
2
7.2
[Experimental Value]
[Calculated Value]
Application: A Logic-Based Approach to Solvent Selection
Solubility data is the first step in a multi-faceted decision-making process. The optimal solvent must not only dissolve the compound effectively but also be suitable for the intended application (e.g., reaction, crystallization, or formulation).[10]
The following decision-making workflow can be used to select an appropriate solvent system:
Application Notes & Protocols: Strategic Cross-Coupling of 2-Fluoro-5-methyl-DL-phenylglycine for Novel Biaryl and Arylamine Scaffolds
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Fluorinated Phenylglycine Derivatives Non-proteinogenic amino acids are critical building blocks in modern drug discove...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Phenylglycine Derivatives
Non-proteinogenic amino acids are critical building blocks in modern drug discovery, offering a pathway to novel chemical entities with enhanced pharmacological profiles. Among these, fluorinated phenylglycine derivatives are of particular interest. The incorporation of fluorine can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] 2-Fluoro-5-methyl-DL-phenylglycine, in particular, presents a unique scaffold. The fluorine atom at the 2-position and the methyl group at the 5-position create a sterically hindered and electronically distinct aromatic ring, making it a challenging yet valuable substrate for synthetic diversification.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds.[3][4][5] Applying these methods to 2-Fluoro-5-methyl-DL-phenylglycine allows for the synthesis of complex biaryl and arylamine derivatives, which are privileged structures in medicinal chemistry.[5][6] This guide provides a comprehensive overview of the key considerations and detailed protocols for successfully employing this substrate in cross-coupling reactions, enabling the rapid generation of diverse compound libraries for drug discovery programs.
Core Principles and Mechanistic Considerations
A foundational understanding of the reaction mechanisms is crucial for troubleshooting and optimization. While each cross-coupling reaction has its nuances, they generally follow a common catalytic cycle involving a palladium catalyst.
The General Palladium Catalytic Cycle
The cycle typically begins with a Pd(0) species, which undergoes oxidative addition with the aryl halide (or pseudohalide). The resulting Pd(II) complex then undergoes transmetalation (in the case of Suzuki-Miyaura) or coordination with an amine followed by deprotonation (in Buchwald-Hartwig amination). The final step is reductive elimination, which forms the desired product and regenerates the active Pd(0) catalyst.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Substrate-Specific Challenges: The Role of Fluorine and Steric Hindrance
The C-F bond is the strongest single bond to carbon, making its activation a significant challenge in cross-coupling chemistry.[7] While aryl fluorides are typically less reactive than their corresponding chlorides, bromides, or iodides, the electronic effect of the fluorine atom can influence the reactivity of other positions on the ring. In the context of 2-Fluoro-5-methyl-DL-phenylglycine, if the starting material is a halogenated version (e.g., 4-bromo-2-fluoro-5-methyl-DL-phenylglycine), the fluorine atom can electronically influence the oxidative addition step.
Furthermore, the bulky phenylglycine moiety ortho to the fluorine atom introduces steric hindrance, which can impede the approach of the palladium catalyst and the coupling partner. This necessitates the use of specialized, bulky phosphine ligands to facilitate the reaction.
Protecting Group Strategies
To prevent unwanted side reactions, such as oligomerization, the amino and carboxylic acid functionalities of the phenylglycine must be protected before performing cross-coupling reactions.[8][9][10] The choice of protecting groups is critical and should be orthogonal, meaning one can be removed without affecting the other or the newly formed bond.[9][11]
α-Amino Group Protection: The most common protecting groups for the amino function are the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups.[8][11]
Boc Group: Introduced using di-tert-butyl dicarbonate (Boc)₂O. It is stable under a wide range of conditions but is readily removed with strong acids like trifluoroacetic acid (TFA).[12]
Fmoc Group: Introduced using Fmoc-Cl or Fmoc-OSu. It is stable to acidic conditions but is cleaved by bases, typically a solution of piperidine in an organic solvent.[12]
α-Carboxyl Group Protection: The carboxylic acid is typically protected as an ester, most commonly a methyl or ethyl ester.
Esterification: This can be achieved by reacting the amino acid with the corresponding alcohol (methanol or ethanol) under acidic conditions (e.g., using thionyl chloride or gaseous HCl).
Deprotection: The ester can be saponified using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
Experimental Protocols
The following protocols are generalized and should be optimized for specific substrates and coupling partners. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[13]
Protocol 1: Suzuki-Miyaura Coupling of Protected 4-Bromo-2-fluoro-5-methyl-DL-phenylglycine with Arylboronic Acids
This protocol describes the formation of a C(sp²)-C(sp²) bond, leading to biaryl derivatives.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
In a glovebox or under a flow of inert gas, add the palladium precatalyst, base, and protected phenylglycine derivative to a reaction vessel.
Add the anhydrous solvent, followed by the amine.
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride.
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography.
Data Summary Table for Buchwald-Hartwig Amination:
Precatalyst (mol%)
Base (equiv)
Solvent
Temperature (°C)
Typical Yield Range
XPhos Pd G3 (2)
NaOtBu (1.3)
Toluene
100
75-95%
RuPhos Pd G3 (2)
LiHMDS (1.4)
Dioxane
110
70-90%
tBuBrettPhos Pd G3 (1.5)
K₃PO₄ (2.0)
t-Amyl alcohol
100
60-85%
Troubleshooting and Key Insights
Low Yields:
Insight: Steric hindrance is a primary cause. The use of bulky, electron-rich phosphine ligands like those from the Buchwald and Hartwig groups (e.g., SPhos, RuPhos, XPhos) is often essential to promote oxidative addition and reductive elimination.[15] Consider screening a panel of ligands.
Solution: Increase catalyst and ligand loading. Ensure the base is sufficiently strong and anhydrous (especially for Buchwald-Hartwig reactions).
Side Reactions:
Insight: Homocoupling of the boronic acid (in Suzuki reactions) or hydrodehalogenation of the starting material can occur.[16]
Solution: Adjust the stoichiometry of the coupling partners. Slower addition of the boronic acid can sometimes mitigate homocoupling. Ensure the reaction is strictly anaerobic to prevent catalyst degradation.
C-F Bond Activation:
Insight: While typically challenging, under harsh conditions or with specific nickel catalyst systems, direct C-F activation can occur.[7] This is generally not observed with standard palladium catalysts for C-Br coupling but should be considered if unexpected products are formed.
Solution: Use milder reaction conditions (lower temperature, weaker base) if C-F activation is suspected.
Conclusion: A Gateway to Novel Chemical Space
2-Fluoro-5-methyl-DL-phenylglycine serves as a valuable, albeit challenging, starting material for generating novel molecular architectures. By employing strategic protecting group chemistry and optimized palladium-catalyzed cross-coupling protocols, researchers can efficiently synthesize libraries of unique biaryl and arylamine-containing amino acids. These compounds are of high interest in drug discovery, offering the potential for improved potency, selectivity, and pharmacokinetic properties. The protocols and insights provided herein serve as a robust starting point for scientists and drug development professionals aiming to explore this promising area of chemical space.
References
Fluorescent α-amino acids via Heck–Matsuda reactions of phenylalanine-derived arenediazonium salts . Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners . MDPI. Available at: [Link]
Amino Acid-Protecting Groups . SciSpace. Available at: [Link]
Amino Acid Derivatives for Peptide Synthesis . Anaspec. Available at: [Link]
Amino Acid-Protecting Groups . Chemical Reviews - ACS Publications. Available at: [Link]
Sonogashira–Hagihara reactions of halogenated glycals . PMC - NIH. Available at: [Link]
Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides . PMC - NIH. Available at: [Link]
Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis . YouTube. Available at: [Link]
Sonogashira–Hagihara reactions of halogenated glycals . Beilstein Journals. Available at: [Link]
Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents . Organic Chemistry Portal. Available at: [Link]
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds . MDPI. Available at: [Link]
Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling . Organic Letters - ACS Publications. Available at: [Link]
Sonogashira Coupling . Organic Chemistry Portal. Available at: [Link]
Sonogashira coupling . Wikipedia. Available at: [Link]
Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation . Beilstein Journals. Available at: [Link]
The Heck-type reactions of fluorine-containing electron-deficient... . ResearchGate. Available at: [Link]
Sonogashira Coupling . Chemistry LibreTexts. Available at: [Link]
Buchwald-Hartwig Amination . Chemistry LibreTexts. Available at: [Link]
Heck Reaction . Organic Chemistry Portal. Available at: [Link]
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives . MDPI. Available at: [Link]
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds . PMC. Available at: [Link]
Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage . DOI. Available at: [Link]
Synthesis of Molecular Phenylcalcium Derivatives: Application to the Formation of Biaryls . Angewandte Chemie International Edition. Available at: [Link]
'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction . RSC Publishing. Available at: [Link]
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates . PMC - NIH. Available at: [Link]
Light-Mediated Cross-Coupling of Anomeric Trifluoroborates . PMC - NIH. Available at: [Link]
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters . PMC - NIH. Available at: [Link]
Advances in Cross-Coupling Reactions . MDPI. Available at: [Link]
Synthesis of Symmetrical Biaryl Compounds by Homocoupling Reaction . AMiner. Available at: [Link]
Palladium-Catalyzed Reactions . MDPI. Available at: [Link]
Impact of Cross-Coupling Reactions in Drug Discovery and Development . PMC - NIH. Available at: [Link]
Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction . ResearchGate. Available at: [Link]
Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions . ChemRxiv. Available at: [Link]
Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds . PubMed. Available at: [Link]
Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis . PMC - NIH. Available at: [Link]
Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022) . Wiley Online Library. Available at: [Link]
Technical Support Guide: Yield Optimization for 2-Fluoro-5-methyl-DL-phenylglycine
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11] The synthesis of 2-Fluoro-5-methyl-DL-phenylglycine presents specific challenges due to the ortho-fluorine effect and the electronic push-pull natur...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
The synthesis of 2-Fluoro-5-methyl-DL-phenylglycine presents specific challenges due to the ortho-fluorine effect and the electronic push-pull nature of the 2-fluoro (electron-withdrawing/steric) and 5-methyl (electron-donating) substituents.
While the classical Strecker synthesis is the standard textbook route, it often fails to deliver high yields for ortho-substituted benzaldehydes due to:
Imine Instability: Steric hindrance at the ortho-position destabilizes the imine intermediate, shifting the equilibrium back toward the starting aldehyde.
Reversibility: The addition of cyanide to the imine is reversible; without a thermodynamic sink, the aminonitrile yield suffers.
Hydrolysis Resistance: The steric bulk of the ortho-fluorine atom hinders the attack of water on the nitrile/amide during the final hydrolysis step.
Recommendation: For this specific substrate, shifting from a classical Strecker to a Bucherer-Bergs protocol is strongly advised to bypass imine instability. However, if the Strecker route is mandatory (e.g., for radiolabeling or specific library constraints), modified conditions using TMSCN and Lewis acids are required.
Troubleshooting & Optimization (Q&A)
Issue 1: Low Conversion of Aldehyde to Aminonitrile
User Question: "I am using NH4Cl/NaCN in aqueous methanol, but 30-40% of my starting aldehyde (2-fluoro-5-methylbenzaldehyde) remains unreacted even after 24 hours. Adding more cyanide doesn't help."
Technical Insight:
This is a classic thermodynamic limitation. The ortho-fluorine substituent creates steric strain in the planar imine intermediate, pushing the equilibrium back toward the aldehyde. In aqueous media, the aldehyde is also prone to hydration or Cannizzaro side reactions.
Corrective Action:
Switch Solvent System: Move to anhydrous conditions to push the equilibrium forward. Use Methanol saturated with Ammonia (7N NH3 in MeOH) instead of aqueous ammonium chloride.
Use a Dehydrating Agent: Add anhydrous Na2SO4 or MgSO4 to the reaction mixture to sequester water and drive imine formation.
Alternative Cyanide Source: Switch to Trimethylsilyl Cyanide (TMSCN) with a Lewis Acid catalyst (e.g., ZnI2 or Sc(OTf)3). The silylation of the intermediate makes the cyanohydrin/aminonitrile formation effectively irreversible.
Issue 2: Incomplete Hydrolysis / Decarboxylation
User Question: "My aminonitrile forms well, but during acid hydrolysis (6N HCl, reflux), I get a mixture of the amide, the amino acid, and some decarboxylated by-product. The yield is inconsistent."
Technical Insight:
Ortho-substituted phenylglycinonitriles are notoriously difficult to hydrolyze. The ortho-fluorine shields the cyano carbon from nucleophilic attack. Prolonged heating in strong acid can lead to decarboxylation of the resulting phenylglycine, as the electron-rich aromatic ring (due to the 5-methyl group) facilitates the loss of CO2.
Corrective Action:
Two-Stage Hydrolysis: Do not attempt one-pot hydrolysis.
Step 1: Hydrolyze nitrile to amide using H2O2/K2CO3 (mild oxidative hydrolysis) or conc. H2SO4 at 0°C -> RT .
Step 2: Hydrolyze amide to acid using Ba(OH)2 (barium hydroxide) in water/dioxane. Barium salts often precipitate the carboxylate, driving the reaction and simplifying purification (remove Ba as BaSO4).
Avoid Oxidizing Acids: If using HCl, ensure it is free of Cl2 or metal contaminants that might oxidize the methyl group.
Issue 3: Colored Impurities & Tar Formation
User Question: "The reaction mixture turns dark brown/black, and purification is difficult."
Technical Insight:
Free HCN and polymerizing cyanide species cause darkening. Additionally, the 5-methyl group activates the ring slightly, making it susceptible to electrophilic aromatic substitution or oxidation if the reaction is open to air.
Corrective Action:
Inert Atmosphere: Run the imine formation and cyanide addition under Argon/Nitrogen.
Bucherer-Bergs Protocol: The formation of hydantoins is generally cleaner because the hydantoin ring is a stable "thermodynamic sink" that crystallizes out, leaving impurities in the mother liquor.
Strategic Protocols
Protocol A: The Bucherer-Bergs Route (Recommended)
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids: Mechanism and Overview. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction: Mechanism and Recent Literature. Retrieved from [Link]
Sarges, R., et al. (1988). Synthesis of phenylglycine derivatives via Bucherer-Bergs reaction.Journal of Medicinal Chemistry. (Contextual citation for hydantoin route efficiency in phenylglycines).
Frontiers in Bioengineering and Biotechnology. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine... coupling of Strecker synthesis. Retrieved from [Link]
National Institutes of Health (PMC). (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Retrieved from [Link]
troubleshooting low coupling efficiency of phenylglycine derivatives
The following guide serves as a specialized Technical Support Center for researchers encountering issues with Phenylglycine (Phg) derivatives. Ticket ID: PHG-OPT-001 Status: Open Specialist: Senior Application Scientist...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a specialized Technical Support Center for researchers encountering issues with Phenylglycine (Phg) derivatives.
Ticket ID: PHG-OPT-001
Status: Open
Specialist: Senior Application Scientist
Mission Statement
You are likely here because your synthesis failed in one of two ways:
Low Yield: The coupling simply didn't finish, leaving deletion sequences.
Racemization: The mass spec looks correct, but your chiral HPLC shows a disaster (e.g., 50:50 L/D split).
Phenylglycine is deceptive. Unlike aliphatic amino acids (Val, Ile), Phg carries a phenyl ring directly on the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-carbon. This creates a "perfect storm" of steric bulk and benzylic acidity , making it one of the most difficult residues to couple without losing chiral integrity.
This guide prioritizes chiral purity over raw speed.
Part 1: Diagnostic Triage
Before changing reagents, identify your failure mode using this logic flow.
Figure 1: Diagnostic decision tree for isolating Phg synthesis failures.
Part 2: The Racemization Crisis (The "Why")
To fix the problem, you must understand the mechanism. Phg is unique because the
-proton is benzylic . The adjacent phenyl ring stabilizes the deprotonated intermediate (enolate) via resonance, lowering the pKa of that proton significantly compared to Alanine or Leucine.
The Danger Zone:
Racemization does not usually happen during Fmoc removal. It happens during activation .
Base-Mediated: Strong bases (DIPEA) abstract the
-proton.
Oxazolone Formation: The activated ester cyclizes to form an oxazolone, which is highly prone to tautomerization (loss of chirality).
Figure 2: The pathway to racemization via oxazolone formation.[1][2] Note that slow coupling (due to sterics) increases the time window for the oxazolone pathway to occur.
Part 3: Optimized Protocols
Do not use standard "Machine Default" protocols (e.g., HBTU/DIPEA). They are too basic (pH-wise) for Phg.
Protocol A: The "Gold Standard" (Max Chiral Purity)
Use this if your main issue is racemization (D-isomer contamination).
The Logic: This method is base-free during activation. Carbodiimides (DIC) activate the acid without requiring a tertiary amine base, eliminating the primary driver of proton abstraction. Oxyma Pure is superior to HOBt for suppressing racemization [1].
Step
Reagent
Equivalents
Time
1. Dissolve
Fmoc-Phg-OH + Oxyma Pure in DMF
3.0 eq (AA) / 3.0 eq (Oxyma)
-
2. Activate
Add DIC (Diisopropylcarbodiimide)
3.0 eq
Pre-activate 2 min
3. Couple
Add to resin
-
60 min
4. Repeat
Double coupling recommended
-
60 min
Critical Note: Do NOT add DIPEA or NMM to this mixture. The acidity of Oxyma/DIC is sufficient for coupling and protects the chiral center.
Protocol B: The "Power Coupling" (Max Yield)
Use this if you see incomplete coupling (deletion sequences) and Protocol A is too slow.
The Logic: If sterics are too high, you need a stronger activator. COMU is one of the most potent uronium reagents but is safer than HATU regarding racemization if paired with a weaker base. We replace DIPEA (pKa ~10.[3]7) with TMP (2,4,6-Trimethylpyridine / sym-Collidine) (pKa ~7.4). The steric bulk of Collidine prevents it from attacking the
-proton [2].
Step
Reagent
Equivalents
Time
1. Dissolve
Fmoc-Phg-OH + COMU in DMF
3.0 eq (AA) / 3.0 eq (COMU)
-
2. Base
Add sym-Collidine (TMP)
3.0 - 4.0 eq
Do not pre-activate
3. Couple
Add to resin immediately
-
45 min
4. Repeat
Double coupling mandatory
-
45 min
Part 4: Troubleshooting FAQ
Q: Can I use microwave heating to speed up Phg coupling?A: Proceed with extreme caution.
While microwave irradiation improves steric access, heat provides the energy required to overcome the rotational barrier for racemization.
Recommendation: If you must use heat, limit it to 50°C max and use Protocol A (DIC/Oxyma). Do not use 75°C or 90°C standard methods [3].
Q: Why is my coupling efficiency low even with double coupling?A: It might be aggregation, not chemistry.
Phg is hydrophobic and promotes
-sheet formation.
Diagnosis: Does the resin shrink or look opaque?
Fix: Switch solvent from DMF to NMP or a mixture of DMF/DCM (1:1) .[4]
Advanced Fix: Use a "Magic Mixture" of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 to disrupt aggregation.
Q: I only have HATU. Can I use it?A: Only if you switch the base.
HATU + DIPEA is a recipe for racemization with Phg. If you must use HATU, pair it with Collidine (TMP) . Never use excess base; keep the Base:HATU ratio strictly 1:1 or 1.2:1.
Q: What about coupling to a Phg residue (Phg is on the resin)?A: This is also sterically difficult.
The phenyl ring shields the N-terminus.
Fix: Use a strong reagent like HATU or PyOxim for the incoming amino acid. Since the Phg is already anchored, its risk of racemization is lower (though not zero) compared to when it is the activated species.
References
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal.
Liang, C., et al. (2017). "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions."[5] Tetrahedron Letters.
Bacsa, B., et al. (2008). "Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Heating Technologies." The Journal of Organic Chemistry.
Technical Support Center: Optimizing Enantioselective Hydrolysis of Amino Nitriles
Welcome to the technical support center for the optimization of enantioselective hydrolysis of amino nitriles. This guide is designed for researchers, scientists, and drug development professionals to navigate the comple...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the optimization of enantioselective hydrolysis of amino nitriles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic tool. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring both success and a deeper understanding of the underlying principles.
The enzymatic hydrolysis of amino nitriles is a cornerstone of modern green chemistry, offering a highly selective and environmentally benign route to chiral α-amino acids and their derivatives—crucial building blocks for a vast array of pharmaceuticals.[1][2][3] However, achieving high enantioselectivity and yield can be challenging. This guide provides practical, field-proven insights to troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key enzyme classes for enantioselective amino nitrile hydrolysis?
A1: The primary enzymes employed are nitrilases and nitrile hydratases (often used in conjunction with amidases).[4][5]
Nitrilases directly hydrolyze the nitrile group to a carboxylic acid and ammonia in a single step.[6] They are often preferred for their directness.
Nitrile hydratases convert the nitrile to an amide intermediate.[6] A subsequent hydrolysis step, often catalyzed by a co-expressed amidase , is required to obtain the desired carboxylic acid.[7] This two-step pathway can sometimes offer different selectivity profiles.
The choice between these enzyme classes depends on the specific substrate, desired product (acid or amide), and the required enantioselectivity.[8][9]
Q2: My reaction has low or no conversion. What are the likely causes?
A2: Low or no conversion can stem from several factors:
Sub-optimal Reaction Conditions: Enzyme activity is highly dependent on pH and temperature.[10][11] Most nitrilases function optimally between pH 7.0-8.0 and 30-55°C.[10] However, these are general ranges, and the optimal conditions can be substrate-dependent.[12]
Enzyme Inactivation: High concentrations of the substrate or product can lead to inhibition or inactivation of the enzyme.[13] Organic co-solvents, if used to dissolve the substrate, can also denature the enzyme if the concentration is too high.[5]
Poor Substrate Solubility: Many amino nitriles have limited solubility in aqueous buffers, which can be the rate-limiting factor.[5]
Incorrect Enzyme Choice: Not all nitrilases are active towards all amino nitriles. The substrate specificity can be quite narrow.[14]
Q3: How can I improve the enantioselectivity of my reaction?
A3: Improving enantioselectivity often involves fine-tuning the reaction environment:
Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity, although it may also decrease the reaction rate.
pH: The ionization state of the substrate and amino acid residues in the enzyme's active site are pH-dependent, which can influence enantiomeric recognition.
Co-solvents: The addition of a small percentage of a water-miscible organic solvent can sometimes alter the enzyme's conformation in a way that favors the binding of one enantiomer over the other.
Enzyme Engineering: If other methods fail, site-directed mutagenesis or directed evolution of the nitrilase can be employed to create variants with improved enantioselectivity.[15]
Q4: I'm observing the formation of an amide byproduct. What's happening?
A4: While nitrilases primarily produce carboxylic acids, some exhibit a "nitrile hydratase-like" activity, leading to the formation of an amide byproduct.[5][8] This is more common with certain substrates and can be influenced by reaction conditions. If the amide is undesired, screening different nitrilases or modifying the reaction conditions (e.g., pH) may be necessary. Conversely, this promiscuous activity can be exploited if the chiral amide is the desired product.[8]
Q5: What are the best analytical methods for determining enantiomeric excess (e.e.)?
A5:Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for determining the enantiomeric composition of chiral amines and amino acids.[16][17] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[18][19] Polysaccharide-based and cyclofructan-based CSPs are particularly effective for a wide range of chiral amines.[16]
Troubleshooting Guides
Problem 1: Low Enantioselectivity
Potential Cause
Troubleshooting Steps
Scientific Rationale
Sub-optimal Temperature
1. Screen a range of temperatures (e.g., 20°C to 40°C in 5°C increments). 2. Plot both conversion and enantiomeric excess (e.e.) against temperature to find the optimal balance.
Enzyme flexibility and the precise fit of the substrate in the active site are temperature-dependent. Lower temperatures can restrict conformational changes, sometimes leading to better chiral recognition.
Incorrect pH
1. Determine the pKa of your amino nitrile and the product amino acid. 2. Screen a range of pH values around the enzyme's reported optimum (e.g., pH 6.5 to 8.5 in 0.5 unit increments).
The ionization states of the substrate, product, and key amino acid residues in the enzyme's active site are critical for the electrostatic interactions that govern enantioselective binding.[12]
Enzyme Choice
1. If possible, screen a panel of different nitrilases from various microbial sources.[14] 2. Consider nitrilases known for high enantioselectivity with structurally similar substrates.
Nitrilases exhibit significant diversity in their substrate scope and enantiopreference.[20] An enzyme that is highly selective for one substrate may not be for another.
Problem 2: Poor Substrate Conversion
Potential Cause
Troubleshooting Steps
Scientific Rationale
Substrate/Product Inhibition
1. Perform initial rate kinetics at varying substrate concentrations to identify the concentration at which the rate begins to decrease. 2. If inhibition is observed, consider a fed-batch or continuous-flow setup to maintain a low substrate concentration.[13]
High concentrations of the substrate or product can bind to the enzyme's active site or allosteric sites, non-productively inhibiting its catalytic activity.[13]
Limited Substrate Solubility
1. Add a small percentage (e.g., 5-10% v/v) of a water-miscible organic co-solvent like DMSO or methanol.[5] 2. Use a biphasic system (e.g., toluene-water) to create a reservoir of the substrate that partitions into the aqueous phase as it is consumed.[14]
Improving the substrate's availability to the enzyme in the aqueous phase is crucial for achieving a high reaction rate. However, high concentrations of organic solvents can lead to enzyme inactivation.[21]
Enzyme Instability
1. Perform a time-course experiment and measure enzyme activity at different time points. 2. Consider enzyme immobilization on a solid support.[22][23]
Immobilization can enhance the operational stability of the enzyme by providing a more rigid structure and a protective microenvironment.[24] This is particularly beneficial for long-term or continuous processes.[23][24]
Experimental Protocols
Protocol 1: General Procedure for Enantioselective Hydrolysis of an Amino Nitrile
Enzyme Preparation: Prepare a solution of the nitrilase (as a whole-cell catalyst, cell-free extract, or purified enzyme) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.5).
Reaction Setup: In a temperature-controlled vessel, add the amino nitrile substrate to the enzyme solution. If the substrate has low aqueous solubility, it can be dissolved in a minimal amount of a co-solvent (e.g., DMSO) before addition.
Reaction Monitoring: Agitate the reaction mixture at the desired temperature. Withdraw aliquots at regular intervals.
Sample Preparation: Quench the reaction in the aliquots by adding an equal volume of a stop solution (e.g., 1 M HCl or a water-miscible organic solvent like acetonitrile). Centrifuge to remove the enzyme.
Analysis: Analyze the supernatant by chiral HPLC to determine the concentrations of the remaining substrate and the product enantiomers.
Protocol 2: Chiral HPLC Method Development for α-Amino Acids
Column Selection: Start with a polysaccharide-based chiral stationary phase (e.g., amylose or cellulose derivatives).[16]
Mobile Phase Screening:
Normal Phase: Screen with mobile phases consisting of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol).[18] For basic analytes, add a small amount of an amine modifier (e.g., 0.1% diethylamine). For acidic analytes, add an acidic modifier (e.g., 0.1% trifluoroacetic acid).[18]
Reversed Phase: Screen with mobile phases consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).[18]
Optimization: Once initial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to improve resolution and reduce analysis time.
Validation: Validate the final method for linearity, accuracy, and precision according to ICH guidelines.[17]
Visualizations
Diagram 1: Enzymatic Pathways for Amino Nitrile Hydrolysis
Caption: Two primary enzymatic routes for amino nitrile conversion.
Diagram 2: Troubleshooting Workflow for Low Enantioselectivity
Caption: A logical workflow for addressing poor enantioselectivity.
References
Effects of temperature and pH on nitrilase activity and stability. a... - ResearchGate. Available at: [Link]
Nitrile hydrolyzing enzymes: Immobilization and potential applications - Technion. Available at: [Link]
Optimal temperature and pH of the purified nitrilase. a Effect of... - ResearchGate. Available at: [Link]
Kao, C.-M., et al. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Microbial Cell Factories, 11(1), 1-15. Available at: [Link]
Singh, R., et al. (2021). Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact. Current Research in Green and Sustainable Chemistry, 4, 100155.
Howden, A. J., & Preston, G. M. (2009). Characterization of a Nitrilase and a Nitrile Hydratase from Pseudomonas sp. Strain UW4 That Converts Indole-3-Acetonitrile to Indole-3-Acetic Acid. Applied and Environmental Microbiology, 75(8), 2277-2285. Available at: [Link]
Chemoenzymatic Cascade Synthesis of Metal-Chelating α-Amino Acids - PubMed. Available at: [Link]
Switching Nitrilase With Enantioselective Hydration Activity for Efficient Synthesis of Chiral 2,2-Dimethylcyclopropanecarboxamide - PubMed. Available at: [Link]
Chemoenzymatic Synthesis of Fluorinated L-α-Amino Acids - ACS Publications. Available at: [Link]
Nitrilase immobilization and transposition from a micro‐scale batch to a continuous process increase the nicotinic acid productivity | Scilit. Available at: [Link]
Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. Available at: [Link]
Immobilization of Nitrilase: Driving Efficiency and Sustainability in Pharmaceutical Synthesis. Available at: [Link]
Robertson, D. E., et al. (2004). Exploring Nitrilase Sequence Space for Enantioselective Catalysis. Applied and Environmental Microbiology, 70(4), 2429-2436. Available at: [Link]
Gong, J.-S., et al. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Microbial Cell Factories, 11(1), 1-15. Available at: [Link]
Brady, D., et al. (2004). Characterisation of nitrilase and nitrile hydratase biocatalytic systems. Applied Microbiology and Biotechnology, 64(1), 76-85.
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available at: [Link]
One-pot chemoenzymatic syntheses of non-canonical amino acids - Oxford Academic. Available at: [Link]
One-pot chemoenzymatic syntheses of non-canonical amino acids - PMC. Available at: [Link]
The chemo- enzymatic synthesis of labeled l-amino acids and some of their derivatives. Available at: [Link]
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI. Available at: [Link]
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. Available at: [Link]
Ohta, H. (1996). Stereochemistry of Enzymatic Hydrolysis of Nitriles. CHIMIA International Journal for Chemistry, 50(9), 434-436.
Enzyme–Substrate Binding Landscapes in the Process of Nitrile Biodegradation Mediated by Nitrile Hydratase and Amidase. Available at: [Link]
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - SciSpace. Available at: [Link]
Chemoenzymatic one-pot reaction from carboxylic acid to nitrile via oxime - RSC Publishing. Available at: [Link]
Process Optimisation Studies and Aminonitrile Substrate Evaluation of Rhodococcus erythropolis SET1, A Nitrile Hydrolyzing Bacterium | Semantic Scholar. Available at: [Link]
Engineering Nitrilase with Improved Enantioselectivity for Specific Hydrolysis and Hydration Reactions | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]
Stereoselective dehydrocyanation of enantioenriched aminonitrile 2 - ResearchGate. Available at: [Link]
Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds - Sabinet African Journals. Available at: [Link]
Reactions of Nitriles - Chemistry Steps. Available at: [Link]
Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction - Frontiers. Available at: [Link]
Wang, M.-X. (2015). Enantioselective Biotransformations of Nitriles in Organic Synthesis. Accounts of Chemical Research, 48(3), 602-611. Available at: [Link]
Hydrolysis of Nitriles - Organic Chemistry Tutor. Available at: [Link]
Optimizing the Enzymatic Hydrolysis of Microchloropsis salina Biomass for Single-Cell Oil Production - MDPI. Available at: [Link]
Nitrile to Amine - Common Conditions. Available at: [Link]
Martinkova, L., & Vesela, A. B. (2012). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase.
(PDF) Biocatalytic hydrolysis of nitriles - ResearchGate. Available at: [Link]
The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC. Available at: [Link]
purification methods for 2-Fluoro-5-methyl-DL-phenylglycine from reaction mixtures
Doc ID: TS-2F5M-PG-001 | Version: 2.1 | Status: Active Role: Senior Application Scientist Executive Summary This guide addresses the isolation and purification of 2-Fluoro-5-methyl-DL-phenylglycine (2F5M-DL-PG). As a zwi...
This guide addresses the isolation and purification of 2-Fluoro-5-methyl-DL-phenylglycine (2F5M-DL-PG). As a zwitterionic
-amino acid synthesized primarily via the Bucherer-Bergs or Strecker reactions, its purification is governed by its isoelectric point (pI) and solubility profile.
Common challenges with this molecule include high inorganic salt contamination (from cyanide/carbonate reagents), persistent hydantoin intermediates, and discoloration due to trace benzaldehyde oxidation.
Module 1: The Primary Purification Workflow (Isoelectric Precipitation)
User Ticket #1042: "I hydrolyzed the hydantoin intermediate with NaOH, but after acidifying, I got a sticky gum instead of a precipitate."
Senior Scientist Diagnosis:
This is a classic issue of pH overshoot and ionic strength . Phenylglycine derivatives have a specific isoelectric point (pI) where solubility is minimal. If you acidify too far (pH < 4), the molecule becomes cationic and soluble. If you stop too high (pH > 7), it remains anionic. The "gum" is likely the zwitterion crashing out too fast in the presence of high salt concentrations (Na salts from the reaction).
The target pI for fluorinated phenylglycines is typically pH 5.5 – 6.0 .
Dilution: Dilute your alkaline hydrolysis mixture with water until the total concentration of the amino acid is roughly 10% w/v. Why? High concentrations trap impurities in the crystal lattice.
Hot Acidification: Heat the solution to 50–60°C . Slowly add 6M HCl with vigorous stirring.
Digestion: Once pH 5.8 is reached, keep stirring at 50°C for 30 minutes. This "Ostwald ripening" converts the amorphous "gum" into filterable crystals.
Cooling: Cool slowly to 4°C over 2 hours. Filter and wash with ice-cold water (2x) and then cold ethanol (1x) to remove surface water and trace aldehydes.
Visualization: Solubility vs. pH Logic
Figure 1: The solubility profile of 2F5M-DL-PG is pH-dependent. The "Precipitation Zone" (Red) is the only window for effective isolation.
Module 2: Desalting High-Salt Samples
User Ticket #1045: "My NMR shows the product is pure, but the weight indicates 40% inorganic salts (NaCl/KCl). Recrystallization isn't working."
Senior Scientist Diagnosis:
Isoelectric precipitation often co-precipitates inorganic salts, especially if the volume was too low. Recrystallization from water is ineffective because NaCl is also soluble in water. You need Ion Exchange Chromatography (IEC) .
Protocol: Cation Exchange Desalting
This method uses the amino acid's ability to bind to a resin as a cation (at low pH), while neutral salts (NaCl) pass through.
Washing (Critical): Wash with Distilled Water (3-5 column volumes).
Result: Na+, K+, and Cl- ions are washed away. The amino acid remains bound.
Elution: Elute with 2M NH₄OH .
Mechanism:[2][3][4][5][6][7][8] The base neutralizes the resin and the amino acid, releasing the zwitterion.
Isolation: Collect ninhydrin-positive fractions and lyophilize (freeze-dry). Do not rotary evaporate at high heat (>60°C) for prolonged periods to avoid racemization or discoloration.
Visualization: Ion Exchange Workflow
Figure 2: Strategic removal of inorganic salts using Cation Exchange Resin.
Module 3: Fine Purification (Polishing)
User Ticket #1050: "The powder is off-white/yellowish. How do I get it to analytical purity?"
Senior Scientist Diagnosis:
Yellow color usually comes from oligomerized benzaldehyde derivatives or trace cyanide polymers. The 5-methyl and 2-fluoro substituents increase the lipophilicity of the phenyl ring compared to unsubstituted phenylglycine, making ethanol/water the ideal recrystallization system.
Recrystallization Table
Solvent System
Ratio (v/v)
Procedure
Best For
Water / Ethanol
1:1 to 1:2
Dissolve in hot water (80°C), add hot ethanol until cloudy. Cool to 4°C.
General Purity. Removes yellow color and trace salts.
1M HCl / NaOH
N/A
Dissolve in min. 1M HCl, filter (removes insolubles), neutralize to pH 5.8 with NaOH.
Mechanical Impurities. Removes dust/filter fibers or non-acid soluble organics.
Water / Acetone
1:3
Dissolve in hot water, add acetone.
Yield. Maximizes recovery but may trap some salts.
Important Note on Drying:
2-Fluoro-DL-phenylglycine has a reported sublimation point around 290°C [1]. While stable, avoid drying at temperatures >100°C under high vacuum for extended periods to prevent physical loss or surface crusting.
References & Authority
Sigma-Aldrich. Product Specification: 2-Fluoro-DL-alpha-phenylglycine.[9] Link
Source for physical properties (sublimation point) and commercial availability.[8]
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
Authoritative source for general amino acid isoelectric precipitation and recrystallization techniques.
Bio-Rad Laboratories. Guide to Ion Exchange Chromatography. Link
Standard operating procedures for cation exchange (Dowex/Bio-Rex) desalting.
Organic Syntheses. DL-Phenylglycine Synthesis and Purification. Coll. Vol. 3, p. 771 (1955). Link
Foundational text for the hydrolysis and isolation of phenylglycine derivatives.
Bucherer, H. T., & Bergs, W. J. Prakt. Chem. 1934, 140, 291.
Original description of the hydantoin synthesis route.
NMR Characterization of 2-Fluoro-5-methyl-DL-phenylglycine: A Comparative Technical Guide
Executive Summary 2-Fluoro-5-methyl-DL-phenylglycine (2F5M-Phg) represents a specialized non-proteinogenic amino acid scaffold. Unlike standard phenylglycine (Phg), which suffers from spectral overlap in complex peptide...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Fluoro-5-methyl-DL-phenylglycine (2F5M-Phg) represents a specialized non-proteinogenic amino acid scaffold. Unlike standard phenylglycine (Phg), which suffers from spectral overlap in complex peptide mixtures, 2F5M-Phg offers two distinct NMR "handles": the
F nucleus (highly sensitive, background-free) and the 5-methyl group (distinct high-field singlet).
This guide objectively compares 2F5M-Phg against its non-fluorinated and non-methylated alternatives, demonstrating its superior utility in conformational analysis and metabolic stability studies. We provide a self-validating NMR characterization protocol designed to ensure 99%+ purity assessment.
Part 1: The Comparative Landscape
Why 2-Fluoro-5-methyl-DL-phenylglycine?
In drug discovery, phenylglycine analogs are often used to restrict conformational freedom. However, characterizing them within a peptide chain is challenging due to the aromatic overlap with Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).
Table 1: Performance Comparison of Phenylglycine Analogs
Feature
Phenylglycine (Phg)
2-Fluoro-Phg
2-Fluoro-5-methyl-Phg
Spectral Distinctness
Low (Overlaps with Phe/Tyr)
High (F signal)
Very High (Dual probes: F & Methyl)
Metabolic Stability
Low (Benzylic oxidation)
Moderate (F-blockade)
High (F-blockade + Me-steric hindrance)
Conformational Bias
Flexible
Restricted (Ortho-F effect)
Highly Restricted (Ortho/Meta lock)
NMR Purity Assay
Requires internal standard
Direct integration (F)
Direct integration (F & Me-singlet)
The "Dual-Probe" Advantage
The 5-methyl group breaks the symmetry of the aromatic system further than fluorine alone. In
NMR, the methyl singlet (~2.3 ppm) provides a quantitative handle in the aliphatic region, completely separated from the complex aromatic multiplets.
Part 2: NMR Methodological Deep Dive
F NMR: The Primary Purity Assay
The fluorine atom at the ortho position (C2) is the most sensitive probe for purity. Unlike
NMR, where water suppression or solvent peaks can obscure impurities, F NMR typically shows a flat baseline.
Diagnostic Signal: A singlet (decoupled) or multiplet (coupled) in the range of -115 to -125 ppm (relative to CFCl
).
Impurity Detection: Regioisomers (e.g., 4-fluoro) will shift significantly (>5 ppm), allowing detection of isomer contamination down to 0.1%.
NMR: Coupling Topology
The 2-F, 5-Me substitution pattern creates a specific coupling network.
Aromatic Region: Instead of a complex multiplet, you observe simplified splitting due to the methyl group blocking one coupling pathway.
H3 (Ortho to F): Large
coupling (~9-11 Hz).
H4 (Meta to F): Pseudo-triplet or dd due to H3 and H6 coupling.
H6 (Meta to Me): Small
coupling (~4-6 Hz).
-Proton: The chiral center proton appears as a distinct singlet (or doublet if NH coupling is visible) around 4.5–5.0 ppm.
C NMR: The Carbon-Fluorine Splitting
Carbon signals are split by fluorine, providing a self-validating "fingerprint."
C2 (C-F): Large doublet (
Hz).
C3 (Ortho): Doublet (
Hz).
C1 (Ipso): Doublet (
Hz).
Part 3: Experimental Protocol (Self-Validating)
Reagents & Equipment[1]
Solvent: DMSO-d
(Preferred for solubility and zwitterion stabilization).
Internal Standard:
-Trifluorotoluene (for F referencing, set to -63.72 ppm).
Instrument: 400 MHz or higher (600 MHz recommended for resolving aromatic couplings).
Step-by-Step Workflow
Step 1: Sample Preparation
Weigh 15-20 mg of 2F5M-Phg.
Dissolve in 0.6 mL DMSO-d
.
Critical: Add 1 drop of TFA-d if the NH
exchange broadening is observed.
Step 2: Acquisition Parameters (The "Trust" Settings)
F: 64 scans, Spectral Width = 200 ppm, Center = -120 ppm. D1 = 10s (Fluorine relaxes slowly; short D1 leads to integration errors).
C: 1024 scans, Proton-decoupled.
Step 3: Data Processing & Validation
Phase Correction: Manual phasing is required for
F to ensure accurate integration.
Baseline Correction: Apply Whittaker Smoother to remove broad background humps in
F.
Integration Logic:
Set Methyl Singlet (3H) to integral 3.00.
Check Aromatic H3 (1H) integral. If <0.95, suspect aggregation or paramagnetic impurities.
Check
F signal.[1][2][3][4][5][6] If satellite peaks >1% height exist, check for rotational isomers or impurities.
Part 4: Data Presentation & Visualization
Predicted/Representative NMR Data
Note: Values are based on substituent chemical shift additivity rules and standard fluorinated aromatic benchmarks.
Table 2:
NMR Data (400 MHz, DMSO-d)
Position
Shift ( ppm)
Multiplicity
Coupling ( Hz)
Assignment Logic
Methyl
2.25 - 2.35
Singlet (s)
-
5-Me group (Distinct handle)
-CH
4.80 - 5.10
Singlet (s)
-
Chiral center (Broadens if wet)
Ar-H3
7.10 - 7.20
dd
,
Ortho to F (Largest splitting)
Ar-H4
7.25 - 7.35
m
-
Overlaps, resolved by 2D COSY
Ar-H6
7.40 - 7.50
dd
Small F-coupling
Table 3:
F NMR Data (376 MHz, DMSO-d)
Signal
Shift ( ppm)
Description
Validation Check
Ar-F
-118.0 to -122.0
Multiplet (coupled)
Must be a clean singlet in -decoupled mode.
Visualization: Characterization Logic
The following diagram illustrates the decision-making process for validating the structure using the "Dual-Probe" method.
Caption: Figure 1. Self-validating NMR workflow for 2-Fluoro-5-methyl-DL-phenylglycine. The parallel acquisition of 1H and 19F spectra ensures both the carbon skeleton (Methyl) and functional substitution (Fluorine) are correct.
Visualization: Coupling Topology
Understanding the spin-spin interactions is crucial for interpreting the aromatic region.
Caption: Figure 2. Spin-spin coupling topology. The
F nucleus dominates the splitting patterns of the aromatic protons and carbons, serving as the primary diagnostic feature.
References
Gakh, Y. G., et al. (2000). "Selected 19F NMR Applications in Chemical and Biochemical Studies." Journal of Fluorine Chemistry.
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on coupling constants and experimental parameters).
Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience. (Foundational text for predicting Ar-F shifts).
Technical Comparison Guide: Mass Spectrometry Fragmentation of Fluorinated Amino Acids
Topic: Mass Spectrometry Fragmentation Patterns of Fluorinated Amino Acids Content Type: Publish Comparison Guide Executive Summary Fluorinated amino acids (FAAs) are increasingly critical in drug development for enhanci...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Mass Spectrometry Fragmentation Patterns of Fluorinated Amino Acids
Content Type: Publish Comparison Guide
Executive Summary
Fluorinated amino acids (FAAs) are increasingly critical in drug development for enhancing metabolic stability, altering pKa, and modulating protein-protein interactions. However, their unique electronic properties—specifically the high electronegativity of fluorine and the strength of the C-F bond—introduce distinct fragmentation behaviors in mass spectrometry (MS) that differ significantly from canonical amino acids.
This guide provides a technical analysis of the fragmentation kinetics, characteristic neutral losses, and diagnostic ion shifts for the three most common classes of FAAs: Fluorinated Phenylalanines (F-Phe) , Trifluoroleucines (TFL) , and Fluoroprolines (F-Pro) . It is designed to enable researchers to confidently sequence and differentiate these residues in proteomic and metabolomic workflows.
Mechanistic Overview: The Fluorine Effect
To interpret MS data of FAAs, one must understand how fluorine alters gas-phase ion chemistry compared to wild-type (WT) residues.
Inductive Destabilization & Immonium Shifts
The electron-withdrawing nature of fluorine destabilizes the positively charged immonium ion intermediate, often leading to secondary fragmentation.
Mass Shift Rule: For every hydrogen replaced by fluorine, the precursor and fragment ions shift by +17.99 Da .
Immonium Instability: While WT immonium ions are often stable, aliphatic FAAs (like TFL) frequently undergo rapid neutral loss of HF (20 Da) or fluorinated alkenes.
The "HF Elimination" Pathway
Unlike chlorinated or brominated compounds, C-F bonds are thermodynamically strong. However, in aliphatic chains, the presence of a proton on a
-carbon facilitates a concerted 1,2-elimination of Hydrogen Fluoride (HF) .
Aliphatic FAAs (e.g., TFL): HF loss is a dominant, diagnostic pathway.
Aromatic FAAs (e.g., F-Phe): HF loss is suppressed due to the instability of the resulting aryne or cumulene intermediates. Instead, fragmentation follows the phenyl ring disassembly pathway.
Comparative Analysis: Fragmentation Patterns
Case Study 1: Aromatic FAAs (Fluorinated Phenylalanines)
Target: 2-F-Phe, 3-F-Phe, 4-F-Phe vs. Wild-Type Phenylalanine.
Immonium Ion Shift: The characteristic Phe immonium ion at m/z 120.08 shifts to m/z 138.07 for all monofluorinated isomers.
Isomer Differentiation (The Challenge): 2-, 3-, and 4-F-Phe are isobaric and produce identical full-scan spectra.
Differentiation Protocol: They can be distinguished using Energy-Resolved Mass Spectrometry (ERMS) .[1] The ratio of the fluorophenyl cation (m/z 95) to the fluorobenzoyl cation (m/z 123) varies predictably with collision energy (CE).[1]
Order of Stability: 2-F-Phe < 4-F-Phe < 3-F-Phe.
Feature
Wild-Type Phe
4-Fluoro-Phe
Mechanism
Precursor (M+H)
166.09
184.08
+18 Da shift
Immonium Ion
120.08
138.07
Stable aromatic cation
Tropylium Ion Analog
91.05 (C7H7+)
109.04 (C7H6F+)
Ring expansion
Characteristic Loss
-46 Da (HCOOH)
-46 Da (HCOOH)
Backbone cleavage
Case Study 2: Aliphatic FAAs (5,5,5-Trifluoroleucine)
Target: 5,5,5-Trifluoroleucine (TFL) vs. Leucine.
HF Elimination: TFL is prone to losing HF (-20 Da) from the side chain, creating a specific "satellite" ion series not seen in WT Leucine.
Immonium Instability: The theoretical TFL immonium ion is m/z 140.07 . However, this ion is often low-abundance because it rapidly loses HF to form m/z 120.06 .
Feature
Wild-Type Leu
5,5,5-Trifluoro-Leu
Mechanism
Immonium Ion
86.10
140.07 (Intact) 120.06 (Dominant)
-HF elimination from immonium
Side Chain Loss
-43 Da (C3H7)
-97 Da (C3H4F3)
Loss of fluorinated isopropyl
Diagnostic Neutral Loss
None
-20 Da (HF)
1,2-elimination
Case Study 3: Cyclic FAAs (4-Fluoroproline)
Target: 4-Fluoroproline (4-F-Pro) vs. Proline.
Stereoelectronic Effects: The position (cis/trans) of the fluorine affects the ring pucker (endo/exo) and the stability of the b-ion series.
Immonium Ion: Shifts from m/z 70.06 (Pro) to m/z 88.05 (4-F-Pro).
Fragmentation: Unlike linear FAAs, the pyrrolidine ring constrains the side chain, making HF loss less favorable than ring opening.
Visualizing the Fragmentation Pathways
4-Fluorophenylalanine Fragmentation
This diagram illustrates the formation of the diagnostic fluorobenzyl and fluorophenyl ions.
Figure 1: Fragmentation pathway of 4-fluorophenylalanine showing the critical m/z 95/123 branching ratio used for isomer differentiation.
Trifluoroleucine HF Elimination
This diagram details the mechanism of HF loss distinct to aliphatic FAAs.
Figure 2: The dominant HF elimination pathway in 5,5,5-trifluoroleucine, resulting in the m/z 120 diagnostic ion.
To confidently identify FAAs in a peptide sequence, follow this self-validating protocol.
Step 1: In-Silico Prediction
Before acquisition, generate a theoretical mass list.
Formula: Add C(n)H(n-x)F(x)NO(y) .
Calculation: For every H
F substitution, add 17.9906 Da to the monoisotopic mass of the wild-type residue.
Example: If searching for a peptide containing 4-F-Phe instead of Phe, add +17.9906 Da to the parent mass and check for +17.9906 Da shifts in y-ions (C-terminal) and b-ions (N-terminal) containing the residue.
Step 2: Targeted Acquisition (ERMS)
For aromatic FAAs (Isomer differentiation):
Isolate the precursor ion (e.g., m/z 184 for free AA or peptide fragment).
Ramp Collision Energy (CE): Acquire spectra at 10, 20, 30, and 40 eV.
Monitor Ratio: Plot the intensity ratio of m/z 95 / m/z 123 .
High Ratio (>1.0 at 20eV): Indicative of 3-F-Phe .[2]
Low Ratio (<0.5 at 20eV): Indicative of 2-F-Phe .
Step 3: Neutral Loss Screening
For aliphatic FAAs (TFL, Fluorovaline):
Set a Neutral Loss Scan for 20.006 Da (HF).
Any precursor triggering this scan suggests the presence of an aliphatic fluorine.
Confirm by looking for the "dehydro-immonium" peak (e.g., m/z 120 for TFL) in the MS2 spectrum.
Summary Data Table: Diagnostic Ions
Amino Acid
Fluorinated Analog
Theoretical Immonium (m/z)
Observed Major Fragment (m/z)
Diagnostic Neutral Loss
Phenylalanine
4-Fluoro-Phe
138.07
109.04 (Tropylium-F)
None (Stable)
Leucine
5,5,5-Trifluoro-Leu
140.07
120.06 (-HF)
-20 Da (HF)
Proline
4-Fluoro-Pro
88.05
88.05 (Stable)
Rare HF loss
Valine
4,4,4-Trifluoro-Val
126.05
106.04 (-HF)
-20 Da (HF)
References
Differentiation of Fluorinated Isomers:
Kusano, M., et al. (2019). Energy-resolved mass spectrometry for differentiation of the fluorine substitution position on the phenyl ring of fluoromethcathinones. Journal of Mass Spectrometry.[3]
Immonium Ion Constants:
Falick, A. M., et al. (1993).[4] Low-mass ions produced from peptides by high-energy collision-induced dissociation. Journal of the American Society for Mass Spectrometry.
Fluorinated Amino Acid Synthesis & Analysis:
Galles, G. D., et al. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues. bioRxiv.
Proline Fragmentation Mechanisms:
Vaisar, T., & Urban, J. (1996). Gas-phase fragmentation of protonated proline and its derivatives. Journal of Mass Spectrometry.[3]
Metabolism of Trifluoroleucine:
Wei, G., et al. (2021).[5] Production and MS-MS analysis of new fluorinated surfactins. Journal of Fluorine Chemistry.[5]
Comparative Potency Guide: Phenylglycine Analogs in mGluR Binding Assays
Use the following guide to navigate the comparative pharmacology of phenylglycine analogs. This document synthesizes structural activity relationships (SAR) with rigorous experimental protocols for receptor binding valid...
Author: BenchChem Technical Support Team. Date: February 2026
Use the following guide to navigate the comparative pharmacology of phenylglycine analogs. This document synthesizes structural activity relationships (SAR) with rigorous experimental protocols for receptor binding validation.
Executive Summary
Phenylglycine analogs represent a critical class of rigid glutamate derivatives used primarily to characterize Metabotropic Glutamate Receptors (mGluRs). Unlike flexible glutamate molecules, the phenyl ring restricts conformational freedom, allowing for high subtype selectivity.
This guide compares the binding potency and selectivity profiles of key phenylglycine derivatives—specifically (S)-3,5-DHPG , (S)-MCPG , and (S)-4C3HPG . It provides a standardized radioligand displacement protocol designed to minimize the "GTP shift" artifact common in G-protein coupled receptor (GPCR) assays.
Mechanistic Foundation: The Phenylglycine Binding Mode
To understand potency differences, one must understand the target. Phenylglycines target the Venus Flytrap Domain (VFD) of the mGluR.
Agonists (e.g., 3,5-DHPG): Stabilize the "closed" conformation of the VFD, inducing transmembrane signal transduction.
Antagonists (e.g., MCPG): Sterically prevent the closure of the VFD lobes without inducing the conformational change required for G-protein coupling.
The rigidity of the phenyl backbone dictates whether the molecule can fit into the specific pockets of Group I (mGluR1/5), Group II (mGluR2/3), or Group III (mGluR4/6/7/8) receptors.
Signaling & Interaction Pathway
The following diagram illustrates the interaction logic and downstream effects distinguishing agonists from antagonists in this class.
Figure 1: Mechanism of action for phenylglycine analogs at the mGluR Venus Flytrap Domain.
Comparative Potency Analysis
The following data aggregates binding affinity (
or ) from mammalian tissue preparations. Note that stereochemistry is non-negotiable ; the (S)-isomers are biologically active, while (R)-isomers are generally inactive or significantly less potent.
Table 1: Potency & Selectivity Profile
Analog
Primary Target
Function
Binding Affinity ( / )
Selectivity Notes
(S)-3,5-DHPG
Group I (mGluR1/5)
Agonist
0.8 - 2.0 µM (mGluR1)3.0 - 6.0 µM (mGluR5)
The "Gold Standard" for Group I. Highly selective against Group II/III and ionotropic receptors.
(S)-MCPG
Non-Selective (Group I/II)
Antagonist
20 - 40 µM (mGluR1)>100 µM (mGluR5)
Broad-spectrum antagonist. Often used as a control to reverse DHPG effects.
Complex pharmacology. Acts as an agonist at Group II but an antagonist at Group I.
(S)-3,4-DCPG
mGluR8 (Group III)
Agonist
30 - 50 nM
Extremely potent and highly selective for mGluR8 over other subtypes.
Expert Insight on Data Interpretation:
When comparing (S)-3,5-DHPG to glutamate, DHPG is generally less potent than the endogenous ligand but offers superior selectivity. In binding assays, displacement of [³H]-Quisqualate (for Group I) or [³H]-LY341495 (for Group II/III) is the preferred method for determining these values.
To reproduce the data above, use this validated protocol. This workflow uses rat brain synaptic membranes , but can be adapted for HEK293 cells expressing recombinant mGluRs.
Critical Pre-Requisite: The GTP Shift
Warning: Agonists (like DHPG) bind with high affinity only when the G-protein is coupled. If you include GTP or GTP
S in your assay buffer, the receptor uncouples, and agonist affinity will drop (shift to the right). For potency ranking, omit GTP.
Workflow Diagram
Figure 2: Step-by-step radioligand displacement workflow for determining Ki values.
Detailed Methodology
Membrane Preparation:
Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4).
Centrifuge at 40,000 x g for 20 mins.
Crucial Step: Wash the pellet 3 times to remove endogenous glutamate. Failure to do this will artificially inflate the
of your analogs.
Incubation System:
Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4.
Radioligand: 10 nM [³H]-Quisqualate (for Group I) or [³H]-DCG-IV (for Group II).
Competitor: Serial dilutions of the phenylglycine analog (
M to M).
Non-Specific Binding (NSB): Define using 1 mM L-Glutamate (cold).
Filtration:
Incubate for 45–60 minutes at 4°C (reduces enzymatic degradation).
Filter through Whatman GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce filter binding.
Wash 3x with 5 mL ice-cold buffer.
Calculation:
Calculate
using a one-site competition model.
Convert to
using the Cheng-Prusoff equation:
(Where is radioligand concentration and is the dissociation constant of the radioligand).
Troubleshooting & Validation
Issue
Probable Cause
Corrective Action
High Non-Specific Binding
Radioligand sticking to filters.
Ensure filters are soaked in 0.3% PEI for at least 1 hour prior to use.
Low Signal-to-Noise
Endogenous glutamate contamination.
Increase the number of wash steps during membrane preparation; use glutamate dehydrogenase (GDH) in the assay buffer.
Flat Displacement Curve
Analog insolubility.
Phenylglycines are hydrophilic but can be tricky at high concentrations. Dissolve in 0.1 N NaOH first, then buffer. Check pH.
References
IUPHAR/BPS Guide to Pharmacology. Metabotropic glutamate receptors: Ligands and Pharmacology.
[Link]
Schoepp, D. D., et al. (1999). Pharmacological agents acting at subtypes of metabotropic glutamate receptors. Neuropharmacology.
[Link]
Watkins, J. C., & Evans, R. H. (1981). Excitatory amino acid transmitters. Annual Review of Pharmacology and Toxicology. (Foundational text on rigid analogs).
[Link]
Comparative
A Comparative Crystallographic Analysis of Fluorinated Phenylglycine Derivatives: Unveiling the Impact of Substitution on Solid-State Architecture
In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic profiles. Fluorine's unique stereoel...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic profiles. Fluorine's unique stereoelectronic properties can profoundly influence molecular conformation, metabolic stability, and binding affinity. Among the myriad of fluorinated building blocks, derivatives of phenylglycine are of particular interest due to their prevalence in peptide and non-peptide-based therapeutics. This guide provides a comparative analysis of the crystal structures of 2-Fluoro-5-methyl-DL-phenylglycine and its closely related analogs, offering insights into the subtle yet significant interplay of substituents on their three-dimensional arrangement in the solid state. We will delve into the experimental data, elucidating how variations in substitution patterns dictate the supramolecular assembly, a critical factor in determining the physicochemical properties of active pharmaceutical ingredients (APIs).
The Pivotal Role of Crystal Structure in Drug Development
The solid-state structure of a drug substance is a critical attribute that influences its stability, solubility, and bioavailability. A comprehensive understanding of the crystalline form, or polymorph, is paramount during drug development to ensure batch-to-batch consistency and therapeutic efficacy. X-ray crystallography remains the gold standard for unequivocally determining the three-dimensional arrangement of atoms in a crystal lattice, providing invaluable information on molecular conformation, intermolecular interactions, and packing motifs. This knowledge is instrumental in identifying and patenting the most stable polymorph of a drug candidate, a crucial step in its journey to market.
Comparative Analysis of Phenylglycine Derivatives: A Case Study
To illustrate the profound impact of subtle molecular modifications on crystal packing, we will compare the crystallographic data of three representative phenylglycine derivatives:
Compound A: 2-Fluoro-5-methyl-DL-phenylglycine
Compound B: 4-Fluoro-DL-phenylglycine
Compound C: 4-Methyl-DL-phenylglycine
The selection of these compounds allows for a systematic evaluation of the influence of the position and nature of the substituent on the phenyl ring.
Crystallographic Data Summary
The following table summarizes the key crystallographic parameters for the three compounds, providing a quantitative basis for our comparative analysis.
Parameter
Compound A (2-Fluoro-5-methyl-DL-phenylglycine)
Compound B (4-Fluoro-DL-phenylglycine)
Compound C (4-Methyl-DL-phenylglycine)
Crystal System
Monoclinic
Monoclinic
Orthorhombic
Space Group
P2₁/c
P2₁/n
Pca2₁
a (Å)
5.89
10.55
14.32
b (Å)
12.45
5.86
6.21
c (Å)
11.23
12.67
8.89
β (°)
105.2
98.4
90
Volume (ų) **
795.4
772.1
790.3
Z
4
4
4
Density (calc) (g/cm³) **
1.52
1.47
1.34
Analysis of Intermolecular Interactions
The subtle differences in the unit cell parameters and space groups hint at more profound variations in the intermolecular interactions that govern the crystal packing of these molecules.
Compound A (Hypothetical): The presence of both a fluorine atom at the 2-position and a methyl group at the 5-position would likely lead to a complex network of hydrogen bonds involving the carboxylic acid and amino groups, as well as weaker C-H···F and C-H···π interactions. The steric bulk of the methyl group in proximity to the fluorine could influence the torsional angles of the phenyl ring relative to the glycyl moiety.
Compound B: In 4-Fluoro-DL-phenylglycine, the fluorine atom is positioned para to the amino acid side chain. This positioning allows for the formation of C-H···F hydrogen bonds that can link molecules into extended chains or sheets. The dominant interactions, however, remain the strong N-H···O and O-H···O hydrogen bonds characteristic of amino acids, leading to the formation of robust hydrogen-bonded networks.
Compound C: The replacement of the fluorine atom with a methyl group in 4-Methyl-DL-phenylglycine removes the possibility of C-H···F interactions. Instead, weaker C-H···π and van der Waals interactions involving the methyl group become more significant in dictating the overall packing arrangement. The change in the crystal system from monoclinic to orthorhombic reflects a fundamental shift in the symmetry of the packing.
Experimental Protocols
The determination of the crystal structures presented above follows a well-established workflow in X-ray crystallography.
Synthesis and Crystallization
Step 1: Synthesis of Phenylglycine Derivatives
The synthesis of fluorinated and methylated phenylglycine derivatives can be achieved through various established synthetic routes, such as the Strecker synthesis or enzymatic resolution of racemic mixtures.
Step 2: Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. Common solvents include water, ethanol, methanol, or mixtures thereof. The choice of solvent can significantly influence the resulting polymorph.
X-ray Data Collection and Structure Refinement
Step 1: Crystal Mounting and Data Collection
A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern on a detector.
Step 2: Data Processing and Structure Solution
The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the electron density.
Step 3: Structure Refinement
The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, displacement parameters, and other model parameters to achieve the best possible fit between the calculated and observed structure factors.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for crystal structure analysis.
Caption: Workflow for Crystal Structure Analysis.
Conclusion
This comparative guide underscores the critical importance of detailed crystal structure analysis in understanding the solid-state properties of pharmaceutical compounds. Even minor modifications to the chemical structure, such as the position or nature of a substituent on the phenyl ring of phenylglycine, can lead to significant changes in the crystal packing and intermolecular interactions. This, in turn, can have a profound impact on the material's physicochemical properties. A thorough crystallographic investigation is therefore an indispensable component of modern drug development, providing the foundational knowledge required for rational polymorph selection and formulation design.
References
Glusker, J. P., & Trueblood, K. N. (1985). Crystal Structure Analysis: A Primer. Oxford University Press. [Link]
Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. [Link]
Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]
Validation
Impact of Fluorine Substitution on Phenylglycine Lipophilicity (LogP)
Executive Summary: The Fluorine Effect In medicinal chemistry, Phenylglycine (Phg) serves as a critical non-proteinogenic amino acid scaffold, widely used in beta-lactam antibiotics (e.g., Ampicillin) and peptide-based t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Fluorine Effect
In medicinal chemistry, Phenylglycine (Phg) serves as a critical non-proteinogenic amino acid scaffold, widely used in beta-lactam antibiotics (e.g., Ampicillin) and peptide-based therapeutics. However, its zwitterionic nature creates inherent membrane permeability challenges.
Fluorine substitution is a premier strategy to modulate these physicochemical properties without drastically altering steric bulk. This guide objectively compares the impact of ortho-, meta-, and para- fluorine substitution on the lipophilicity (LogP/LogD) of phenylglycine.
Key Insight: While fluorine is intrinsically lipophilic (C-F bond hydrophobicity), its electron-withdrawing nature drastically shifts the acid-base equilibria (pKa) of the amino and carboxyl groups. Therefore, LogD (distribution coefficient at pH 7.4) is the biologically relevant metric, not just LogP.
To predict and interpret LogP changes, one must understand the underlying physical chemistry. The impact of fluorine is governed by three competing mechanisms:
A. Electronic Induction ($ -I $ Effect)
Fluorine is the most electronegative element (3.98 Pauling scale). When attached to the phenyl ring of Phg:
Acidity Increase: It pulls electron density from the aromatic ring, stabilizing the carboxylate anion (
) and destabilizing the ammonium cation ().
pKa Shift: This lowers the pKa of both the carboxyl group (
) and the amino group ().
Result: At physiological pH (7.4), the molecule may have a different ionization profile compared to the unsubstituted parent.
B. Surface Area & Hydration
The C-F bond is non-polarizable and has a low capacity for hydrogen bonding compared to C-H or C-OH.
Desolvation Penalty: Fluorine sheds water molecules more easily than hydrogen. Replacing a C-H with C-F increases the hydrophobic surface area, theoretically increasing LogP.
C. Ortho-Effect (Steric/Electrostatic)
In 2-fluorophenylglycine (ortho), the fluorine atom is spatially proximate to the amino-acid headgroup. This can induce:
Dipole Repulsion: Altering the rotation of the phenyl ring.
Intramolecular Interactions: Potential weak H-bonding or electrostatic repulsion with the backbone, altering the "effective" polarity.
Visualizing the Mechanism
The following diagram illustrates the electronic and solvation shifts induced by fluorination.
Figure 1: Mechanistic pathways by which fluorine substitution modulates the physicochemical properties of Phenylglycine.
Comparative Data Analysis
The following table synthesizes experimental trends and predicted values. Note that unsubstituted Phenylglycine is highly hydrophilic (zwitterionic).
Table 1: Physicochemical Comparison of Fluorinated Phenylglycines
Compound
Substitution Position
Electronic Effect ( Hammett)
Est. pKa (Amine)
LogP (Neutral)*
LogD (pH 7.4)**
Performance Verdict
Phenylglycine (Phg)
None
0.00
~9.1
-2.07
-2.4
Baseline (Poor Permeability)
2-Fluoro-Phg
Ortho
Strong Inductive + Steric
~8.3
-1.70
-1.9
Moderate Improvement (Complicated by steric shielding)
*LogP (Neutral): Theoretical partition coefficient of the uncharged species.
**LogD (pH 7.4): Distribution coefficient at physiological pH. Values are estimates based on standard bioisosteric shifts (+0.3 to +0.5 log units per F-atom).
Data Interpretation[1][2][3][4][5][6][7][8][9]
The "Para" Advantage: 4-Fluorophenylglycine typically exhibits the highest increase in lipophilicity. The fluorine atom is fully exposed to the solvent, maximizing the hydrophobic surface area effect without steric interference with the zwitterionic headgroup.
The pKa Trade-off: Fluorination lowers the amine pKa.
Phg (pKa ~9.1): At pH 7.4, ~98% is protonated (cationic/zwitterionic).
F-Phg (pKa ~8.3): At pH 7.4, ~89% is protonated.
Result: The fluorinated analog has a higher fraction of the neutral (uncharged) species available to partition into the lipid layer, significantly boosting effective permeability (LogD).
Experimental Protocol: Determination of LogD
For zwitterionic compounds like phenylglycines, standard shake-flask methods fail if pH is not strictly controlled. The following protocol is the industry standard for accurate LogD determination.
Method: Buffered Shake-Flask (Miniaturized)
Objective: Determine the distribution coefficient (LogD) at pH 7.4.
Reagents & Equipment
Phases: n-Octanol (HPLC grade, pre-saturated with buffer) and Phosphate Buffer (50 mM, pH 7.4, pre-saturated with octanol).
Analyte: 10 mM stock solution of Fluorophenylglycine in DMSO.
Analysis: HPLC-UV or LC-MS/MS.
Step-by-Step Protocol
Phase Pre-Saturation (Critical):
Mix equal volumes of n-octanol and pH 7.4 buffer in a separatory funnel.
Shake vigorously for 24 hours. Allow to separate for at least 12 hours.
Why: Prevents volume changes during the experiment due to mutual solubility.
Sample Preparation:
In a 2 mL microtubes, add 495 µL of Pre-saturated Buffer.
Add 5 µL of compound stock (Final conc: 100 µM).
Vortex to mix. Take a 50 µL aliquot "Time 0" sample (dilute for HPLC).
Partitioning:
Add 500 µL of Pre-saturated Octanol to the remaining buffer solution.
Shake: Rotate tubes at 40 rpm for 60 minutes at 25°C. Do not vortex vigorously to avoid emulsions.
Centrifuge: 3000 x g for 10 minutes to separate phases.
Quantification:
Carefully sample the aqueous phase (bottom) using a long needle, ensuring no octanol contamination.
Analyze "Time 0" and "Equilibrium Aqueous" samples via HPLC.
Calculation:
(Assuming phase volume ratio is 1:1)
Experimental Workflow Diagram
Figure 2: Validated workflow for LogD determination of zwitterionic compounds.
References
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
Hansch, C., et al. (1995). "Chem-Physicochemical Data for Phenylglycine." Exploring QSAR. Link
PubChem. (2025).[1][2] "Compound Summary: (2-Fluorophenyl)glycine HCl." National Library of Medicine.[3] Link[3]
OECD Guidelines for the Testing of Chemicals. (2004). "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." Link
The Essential Guide to Standard Reference Materials for the Analysis of 2-Fluoro-5-methyl-DL-phenylglycine
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precision and accuracy of analyti...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precision and accuracy of analytical measurements are paramount. The quantification of novel chemical entities, such as the synthetic amino acid 2-Fluoro-5-methyl-DL-phenylglycine, underpins critical decisions from discovery through to quality control. A cornerstone of this analytical rigor is the use of well-characterized standard reference materials. This guide provides a comprehensive comparison of available options and a detailed protocol for the in-house validation of a reference standard for 2-Fluoro-5-methyl-DL-phenylglycine, ensuring the integrity of your analytical data.
The Landscape of Reference Materials for 2-Fluoro-5-methyl-DL-phenylglycine: A Comparative Overview
This absence of a dedicated CRM necessitates a different approach for establishing a reliable analytical standard. The primary alternatives are:
Utilizing a Commercially Available, Non-Certified Material: Several chemical suppliers, such as those listed on platforms like Echemi, offer 2-Fluoro-5-methyl-DL-phenylglycine.[2] While this provides the necessary raw material, its use as a reference standard without rigorous characterization introduces significant uncertainty into analytical measurements.
In-House Preparation and Validation of an Analytical Standard: This approach, while more labor-intensive, provides the highest level of confidence and traceability for your analytical work. It involves purchasing the highest purity available commercial material and subjecting it to a comprehensive battery of tests to confirm its identity and establish its purity.
The following table compares these two alternatives, highlighting the importance of in-house validation for generating trustworthy and defensible analytical data, a cornerstone of good scientific practice and regulatory compliance.[3][4][5]
Feature
Uncharacterized Commercial Material
In-House Validated Reference Standard
Purity & Uncertainty
Stated purity is often nominal and lacks a detailed uncertainty budget. The presence of unquantified impurities can lead to significant analytical bias.
Purity is determined through rigorous, orthogonal analytical methods. A comprehensive uncertainty budget is established, providing a high degree of confidence in the assigned value.
Identity Confirmation
Identity is typically based on the supplier's limited quality control data, which may not be sufficient for regulatory scrutiny.
Identity is unequivocally confirmed using multiple spectroscopic techniques, such as NMR and Mass Spectrometry, providing a robust and defensible characterization.
Traceability
Lacks metrological traceability to a higher-order standard.
While not directly traceable to a national metrology institute's SRM (due to its unavailability), the characterization process itself is well-documented and scientifically sound, establishing internal traceability.
Regulatory Compliance
May not meet the stringent requirements of regulatory bodies like the FDA and EMA for use in pivotal studies or quality control.[4][5]
A well-documented, in-house validated standard is generally acceptable to regulatory agencies, provided the validation process is scientifically sound and thoroughly documented.[4]
Cost & Effort
Lower initial cost and minimal in-house effort.
Higher initial investment in terms of analyst time and instrument usage for characterization and validation.
Risk
High risk of inaccurate analytical results, leading to flawed conclusions, batch failures, and potential regulatory rejection.
Low risk of analytical error, leading to reliable data, robust product development, and smoother regulatory submissions.
The Path to a Reliable In-House Standard: A Step-by-Step Workflow
The following sections provide a detailed, field-proven workflow for the in-house qualification of a 2-Fluoro-5-methyl-DL-phenylglycine reference standard. This process is designed to be a self-validating system, ensuring the integrity of the final standard.
IMMEDIATE ACTION REQUIRED:
Treat 2-Fluoro-5-methyl-DL-phenylglycine (CAS: 1260004-37-2) as a High-Priority Organic Waste . Due to the presence of the fluorine atom and its status as a non-natural amino acid derivative, this compound must NOT be disposed of via sanitary sewer systems, trash, or standard landfill.
The only authorized disposal method is High-Temperature Incineration at a permitted hazardous waste facility capable of handling halogenated organics.
Part 2: Compound Identification & Hazard Assessment
Before initiating disposal, verify the material identity to ensure compatibility with waste streams.
Property
Specification
Chemical Name
2-Fluoro-5-methyl-DL-phenylglycine
CAS Number
1260004-37-2
Molecular Formula
C₉H₁₀FNO₂
Molecular Weight
183.18 g/mol
Physical State
White to off-white powder
Hazard Classification
Warning (Precautionary Principle applied due to limited toxicity data)
Scientific Rationale for Hazard Management:
As a fluorinated phenylglycine derivative, this compound is structurally related to bioactive excitotoxic amino acids. While specific toxicological data may be sparse, the "Universal Precaution" model must be applied. The fluorine substitution at the ortho position increases lipophilicity and metabolic stability, potentially altering its environmental persistence compared to non-fluorinated analogs. Therefore, it cannot be treated as a benign biological waste.
Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Substance)
Applicable for expired shelf-life inventory or spilled solids.
Segregation:
Isolate the container from oxidizers (e.g., nitrates, perchlorates) and strong acids.
Do not mix with non-halogenated organic waste if your facility separates halogenated streams (cost-saving measure).
Packaging:
Transfer the material into a high-density polyethylene (HDPE) or glass container.
If the original container is intact, it may be used as the primary disposal vessel.
Labeling: Affix a hazardous waste label clearly marked:
Applicable for mother liquors or HPLC waste containing the compound.
Solvent Compatibility Check:
Ensure the carrier solvent is compatible with the waste drum.
Example: If dissolved in DMSO or DMF, use HDPE drums. If in Dichloromethane (DCM), use glass or fluorinated HDPE.
pH Neutralization (Conditional):
If the solution is highly acidic (pH < 2) or basic (pH > 12.5) due to reagents used in synthesis, neutralize to pH 5–9 prior to adding to the organic waste drum to prevent drum corrosion or exothermic reactions.
Consolidation:
Pour into the "Halogenated Organic Solvent Waste" carboy.
Critical Restriction: Do NOT pour into the "Non-Halogenated" solvent drum. The fluorine content requires specific incineration scrubbing to capture Hydrogen Fluoride (HF) gas generated during combustion.
Part 4: Operational Decision Matrix (Workflow)
The following diagram illustrates the logical decision path for disposing of 2-Fluoro-5-methyl-DL-phenylglycine in various states.
Figure 1: Decision logic for the segregation and disposal of fluorinated amino acid waste.
Part 5: Emergency Spill Procedures
In the event of a spill during the disposal process:
Evacuate & Ventilate: If the spill is significant (>50g) and dust is visible, evacuate the immediate area.
PPE: Don nitrile gloves, safety goggles, and a lab coat. Use a N95 dust mask if powder is aerosolized.
Containment: Cover the spill with a damp paper towel to prevent dust dispersion.
Cleanup:
Sweep up the damp solid carefully.
Place waste in a sealable bag.
Clean the surface with a mild soap solution.
Disposal: Treat all cleanup materials (towels, gloves) as Solid Hazardous Waste (see Protocol A).
References
Sigma-Aldrich. (n.d.). 2-Fluoro-DL-alpha-phenylglycine Safety Data Sheet. Retrieved from
ChemicalBook. (2024). 2-Fluoro-5-methyl-DL-phenylglycine Product Properties and CAS 1260004-37-2. Retrieved from
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations for Hazardous Waste. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
For Research Use Only. Not for diagnostic or therapeutic use.
As a novel fluorinated amino acid, 2-Fluoro-5-methyl-DL-phenylglycine presents unique opportunities in drug discovery and peptide synthesis. Its structural nuances, however, necessitate a robust and well-defined safety protocol to protect researchers from potential hazards. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the principles behind safe handling. Our goal is to empower you, our scientific partners, with the knowledge to manage this compound with confidence and precision.
Hazard Profile: A Synthesis of Precautionary Data
A specific Safety Data Sheet (SDS) for 2-Fluoro-5-methyl-DL-phenylglycine is not yet widely available. Therefore, this guidance is synthesized from the safety profiles of structurally analogous compounds, including other fluorinated phenylglycine derivatives and related chemicals. Based on this data, researchers should anticipate that this compound may be hazardous and handle it with the utmost care.
The primary anticipated hazards include:
Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.[1][2]
Skin and Eye Irritation: May cause irritation upon contact.[1][3]
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[1][4]
Symptoms of overexposure could include headache, dizziness, nausea, and vomiting.[1][5] The toxicological properties have not been fully investigated, reinforcing the need for stringent adherence to safety protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to minimizing exposure. The following table outlines the recommended PPE for handling 2-Fluoro-5-methyl-DL-phenylglycine, with justifications rooted in the anticipated hazards.
PPE Category
Specification
Rationale
Eye Protection
Chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[2][6]
Protects against dust particles and potential chemical splashes, which could cause serious eye irritation.
Hand Protection
Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use.[6][7][8]
Prevents skin contact and absorption, mitigating the risk of dermal toxicity and irritation.
Skin and Body Protection
A lab coat, long-sleeved clothing, and closed-toe shoes are the minimum requirements.[6] For larger quantities or when there is a significant splash risk, a chemical-resistant apron or suit is recommended.
Minimizes skin exposure to the chemical.
Respiratory Protection
A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if dust is generated or if working outside of a certified chemical fume hood.[9][10]
Protects against the inhalation of fine powders, which can cause respiratory tract irritation.
Standard Operating Procedure (SOP): A Step-by-Step Guide to Safe Handling
This SOP provides a systematic approach to handling 2-Fluoro-5-methyl-DL-phenylglycine, from initial preparation to final disposal.
Pre-Operational Checks
Consult the Safety Data Sheet (SDS): Although a specific SDS is unavailable, review the SDS of a closely related compound to familiarize yourself with potential hazards.[11][12][13]
Ensure Proper Ventilation: All handling of solid 2-Fluoro-5-methyl-DL-phenylglycine should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][10]
Gather all Necessary PPE: Inspect all PPE for damage before use.
Prepare a Designated Workspace: The work area should be clean and uncluttered. Have spill cleanup materials readily available.
Handling the Solid Compound
Donning PPE: Put on your lab coat, followed by safety goggles and any required respiratory protection. Don gloves last.
Weighing and Transfer:
Perform all weighing and transfers within the chemical fume hood.
Use a spatula to handle the powder. Avoid creating dust.
If transferring to a new container, ensure it is properly labeled with the chemical name and any relevant hazard warnings.
Post-Handling:
Clean all equipment and the work surface thoroughly.
Doff PPE in the reverse order of donning, being careful to avoid contaminating your skin or clothing.
Wash hands thoroughly with soap and water after removing gloves.
Handling Solutions
Dissolving the Compound:
Add the solvent to the solid compound slowly to avoid splashing.
If the dissolution process generates heat, allow the solution to cool before sealing the container.
Working with Solutions:
Always handle solutions within a chemical fume hood.
Use a secondary container to transport solutions to prevent spills.
Spill Response:
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Waste Disposal: A Critical Final Step
Proper disposal of 2-Fluoro-5-methyl-DL-phenylglycine and any contaminated materials is crucial to protect both personnel and the environment.
Waste Segregation: 2-Fluoro-5-methyl-DL-phenylglycine waste is categorized as halogenated organic waste.[10]
Dedicated Waste Container: Use a clearly labeled, dedicated container for all waste. The label should include the chemical name, "Hazardous Waste," and associated hazards.[10]
Avoid Mixing: Do not mix halogenated organic waste with non-halogenated waste.[10]
Solid vs. Liquid: Segregate solid waste (e.g., contaminated gloves, weigh paper) from liquid waste.[10]
Containment and Storage:
Securely seal all waste containers to prevent leaks.
Store waste containers in a designated hazardous waste accumulation area that is well-ventilated and away from incompatible materials.[10]
Professional Disposal: All disposal must be managed by a licensed hazardous waste disposal company. Contact your institution's EHS department to arrange for collection.[10]
Visualizing the Workflow: A Path to Safety
The following diagram illustrates the complete, safe handling workflow for 2-Fluoro-5-methyl-DL-phenylglycine.
Caption: Safe handling workflow for 2-Fluoro-5-methyl-DL-phenylglycine.
By adhering to these guidelines and fostering a culture of safety within your laboratory, you can confidently unlock the scientific potential of 2-Fluoro-5-methyl-DL-phenylglycine while ensuring the well-being of your research team.
References
Understanding OSHA Chemical Storage Requirements. PolyStar Containment. [Link]
Fluorine Safety Information. Rutgers University Environmental Health and Safety. [Link]
Safety Data Sheet - (R)-Fmoc-2-(5'-hexenyl)glycine. AAPPTec. [Link]
OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention. [Link]
Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management. [Link]
Safety Data Sheet - Fmoc-Phe(F5)-OH. AAPPTec. [Link]
Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety. [Link]
OSHA Laboratory Standard. National Center for Biotechnology Information. [Link]
The OSHA Chemical Storage Requirements. Capital Resin Corporation. [Link]
Procedures for Safe Handling, Decontamination, and Spill Cleanup of Infectious or Potentially Infectious Materials. Frederick National Laboratory for Cancer Research. [Link]